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Core Science & Biosynthesis

Foundational

Chemical Properties and Application Dynamics of (1-Methyl-1H-indol-3-yl)boronic Acid (CAS 99450-81-2)

A Technical Guide to Stability, Reactivity, and Methodological Optimization in Cross-Coupling As a critical C3-synthon in medicinal chemistry and materials science, (1-Methyl-1H-indol-3-yl)boronic acid (CAS 99450-81-2) e...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Stability, Reactivity, and Methodological Optimization in Cross-Coupling

As a critical C3-synthon in medicinal chemistry and materials science, (1-Methyl-1H-indol-3-yl)boronic acid (CAS 99450-81-2) enables the direct installation of the 1-methylindole core into complex molecular scaffolds. However, working with electron-rich heteroaryl boronic acids presents a distinct set of challenges. The inherent nucleophilicity of the indole C3 position severely destabilizes the carbon-boron (C-B) bond, leading to rapid degradation under standard coupling conditions.

This guide provides an in-depth analysis of the physicochemical properties of this reagent and outlines field-proven, self-validating methodologies to maximize cross-coupling yields while suppressing degradation.

Physicochemical Profiling & Structural Dynamics

Before designing an experimental workflow, it is critical to understand the physical and chemical boundaries of the substrate. The table below summarizes the core quantitative data for (1-Methyl-1H-indol-3-yl)boronic acid.

PropertySpecification
Chemical Name (1-Methyl-1H-indol-3-yl)boronic acid
CAS Number 99450-81-2
Molecular Formula C9H10BNO2
Molecular Weight 175.00 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; sparingly soluble in Water
pKa (Boronic Acid) ~8.5 - 9.0 (estimated)
Chemical Stability Highly susceptible to protodeboronation in aqueous base
The Protodeboronation Paradigm: Mechanistic Insights

Expertise & Experience: The primary failure mode when utilizing (1-Methyl-1H-indol-3-yl)boronic acid in Suzuki-Miyaura cross-couplings is not a lack of intrinsic reactivity, but rather a highly competitive degradation pathway. The electron-rich nature of the 1-methylindole ring pushes electron density toward the C3 position. When the boronic acid is activated by a base (forming the essential tetrahedral boronate complex), the C-B bond becomes highly polarized.

In the presence of water or protic solvents, this intermediate undergoes rapid hydrolysis—a process known as protodeboronation —yielding 1-methylindole and boric acid [1]. This degradation pathway often outpaces the desired transmetalation step, leading to stalled reactions and poor yields.

Causality in Reaction Design: To successfully couple this substrate, the rate of transmetalation must outcompete the rate of protodeboronation. This causality dictates three critical experimental choices:

  • Catalyst/Ligand Selection: Highly active, electron-rich, and bulky ligands (e.g., XPhos) are mandatory. They accelerate the transmetalation step, ensuring the boronate complex is consumed by the catalytic cycle before it can hydrolyze.

  • Base Selection: Weak, anhydrous bases (e.g., K3PO4 or KF) are preferred over strong aqueous bases (e.g., NaOH, Na2CO3). This minimizes the steady-state concentration of the highly reactive boronate species and limits exposure to hydroxide ions [2].

  • Temperature Control: Thermal energy exponentially accelerates C-B bond cleavage. Reactions should be run at the lowest possible temperature that still permits oxidative addition (typically 60°C).

Pathway SM (1-Methyl-1H-indol-3-yl)boronic acid + Aryl Halide Boronate Boronate Complex (Base Activation) SM->Boronate Base (OH-/RO-) Product C3-Aryl Indole (Desired Product) Boronate->Product Fast Transmetalation (Pd-Catalyst) Degradation 1-Methylindole (Protodeboronation) Boronate->Degradation Slow/Aqueous Hydrolysis (H2O)

Reaction pathway illustrating transmetalation versus competitive protodeboronation.

Optimized Experimental Workflows

The following protocol is engineered as a self-validating system . By pre-forming the oxidative addition complex and controlling the introduction of the boronic acid, we minimize the substrate's exposure to the basic environment prior to transmetalation.

Protocol: High-Efficiency Suzuki-Miyaura Coupling

Reagents: Pd2(dba)3, XPhos, K3PO4 (anhydrous), 1,4-Dioxane.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, combine Pd2(dba)3 (1.5 mol%) and XPhos (3.0 mol%) in anhydrous, degassed 1,4-dioxane. Stir at room temperature for 10 minutes.

    • Causality: Pre-mixing allows the formation of the highly active L2Pd(0) species without interference from the substrate.

  • Oxidative Addition: Add the aryl halide (1.0 equiv) to the active catalyst solution. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution color should shift from deep purple/red to a pale yellow/orange. This visual cue confirms successful oxidative addition to the Pd(II) species. If the color does not change, the aryl halide is unreactive, and the reaction should be halted to troubleshoot the electrophile.

  • Base and Substrate Introduction: Add finely milled, anhydrous K3PO4 (2.0 equiv). Finally, add (1-Methyl-1H-indol-3-yl)boronic acid (1.5 equiv).

    • Causality: The 0.5 equiv excess compensates for inevitable minor protodeboronation. Adding the boronic acid last ensures it immediately encounters the waiting Pd(II)-aryl complex, driving transmetalation forward.

  • Controlled Heating: Heat the reaction mixture to 60°C for 4-6 hours under Argon.

  • Reaction Quenching & Analysis: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

Workflow Step1 Step 1: Catalyst Pre-activation Pd2(dba)3 + XPhos in Degassed Dioxane Step2 Step 2: Oxidative Addition Add Aryl Halide & Stir (15 min) Step1->Step2 Step3 Step 3: Base & Boronic Acid Addition Add K3PO4, then Boronic Acid (1.5 eq) Step2->Step3 Step4 Step 4: Controlled Heating Stir at 60°C under Argon Step3->Step4 Step5 Step 5: LC-MS Monitoring Check for Product vs. 1-Methylindole Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura coupling.

Analytical Validation & Troubleshooting

Continuous monitoring via LC-MS is critical for diagnosing systemic failures during the coupling of unstable heteroaryl boronic acids.

  • Observation: High concentration of 1-methylindole (m/z 131) and unreacted aryl halide in the crude mixture.

  • Diagnosis: Protodeboronation is dominating the reaction landscape. The transmetalation step is too slow, or the basic conditions are too harsh.

  • Corrective Action: Ensure the K3PO4 is strictly anhydrous and the solvent is thoroughly degassed. If the problem persists, utilize a slow-addition syringe pump to introduce the boronic acid over 2 hours, keeping its steady-state concentration low. Alternatively, converting the boronic acid to its corresponding pinacol ester can provide enhanced steric shielding against basic hydrolysis [3].

References
  • BenchChem Technical Support. "1-Methyl-3-phenylindole | CAS 30020-98-5: Resolving column chromatography separation issues for indole derivatives." BenchChem.
  • BenchChem Technical Support. "Improving the stability of N-(p-Toluenesulfonyl)indole-3-boronic acid solutions." BenchChem.
  • Smolecule. "Buy 2-(2-fluorophenyl)-1H-Indole | 52765-22-7." Smolecule.
Exploratory

Structure-Activity Relationship and Synthetic Utility of N-Methylindole-3-Boronic Acid Derivatives: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the indole ring is widely recognized as a "privileged scaffold" due to its ubiquitous presence in biologically active natural products and pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole ring is widely recognized as a "privileged scaffold" due to its ubiquitous presence in biologically active natural products and pharmaceuticals. Specifically, N-methylindole-3-boronic acid (and its pinacol ester derivative, CAS 683229-61-0) has emerged as a critical organoboron building block. By enabling late-stage functionalization via Suzuki-Miyaura cross-coupling, this reagent allows medicinal chemists to systematically explore the Structure-Activity Relationship (SAR) of complex heterocyclic systems.

This whitepaper provides an in-depth technical analysis of the reactivity dynamics of N-methylindole-3-boronic acid, outlines self-validating synthetic protocols, and dissects its SAR applications in two major oncological pathways: covalent-reversible Epidermal Growth Factor Receptor (EGFR) inhibition and tubulin polymerization disruption.

Chemical Profiling and Reactivity Dynamics

The utility of N-methylindole-3-boronic acid stems from the electron-rich nature of the indole core. The nitrogen atom donates electron density into the aromatic system, making the C3 position highly nucleophilic. However, when functionalized as a boronic acid, this exact electronic property introduces a significant synthetic challenge: Protodeboronation .

The Protodeboronation Challenge (Causality in Synthesis)

During standard Suzuki-Miyaura cross-coupling, the boronic acid must undergo transmetalation with a Palladium(II) intermediate. Because the indole ring is highly electron-rich, the carbon-boron (C-B) bond is thermodynamically destabilized. Under the basic, aqueous conditions typically required to activate the boronic acid, the C-B bond hydrolyzes back to 1-methylindole faster than transmetalation can occur[1].

To successfully utilize N-methylindole-3-boronic acid, the reaction kinetics must be strictly controlled. The activation energy for transmetalation must be lowered (via optimized ligands) and the thermal energy increased, allowing the cross-coupling to outpace the degradation pathway.

G A N-Methylindole-3- Boronic Acid B Suzuki-Miyaura Coupling A->B C Protodeboronation (Degradation) B->C Aqueous/Basic Conditions D Optimized Transmetalation Pd(PPh3)4, 90°C B->D C->D Mitigation Strategy E Complex Indole Derivatives D->E F SAR Profiling: EGFR / Tubulin E->F

Workflow: Mitigating protodeboronation to enable SAR profiling of indole derivatives.

Core Synthetic Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To synthesize biologically active derivatives (such as pyrazolopyrimidine-indole conjugates), the following step-by-step protocol is engineered to suppress protodeboronation while maximizing yield[2][3].

Objective: Couple N-methylindole-3-boronic acid pinacol ester with an iodinated heterocyclic core.

  • Preparation & Degassing:

    • Action: Dissolve the aryl iodide (1.0 equiv) and N-methylindole-3-boronic acid pinacol ester (1.3 equiv) in a 3:1 v/v mixture of Dimethoxyethane (DME) and Ethanol. Add saturated aqueous Na₂CO₃ (2.0 mL).

    • Causality: DME provides a higher boiling point than standard ethereal solvents, while Ethanol aids in the solubility of the pinacol ester. Degassing with Argon for 5–10 minutes is critical because oxygen promotes the oxidative homocoupling of the boronic acid and degrades the Pd(0) catalyst.

  • Catalyst Addition:

    • Action: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.10 equiv).

    • Causality: Pd(0) is strictly required for the initial oxidative addition into the aryl iodide bond.

  • Thermal Activation:

    • Action: Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Causality: Elevated temperatures are required to ensure the transmetalation step outpaces the base-catalyzed protodeboronation of the electron-rich indole.

  • In-Process Validation (Self-Validation Check):

    • Action: At t=2 hours, sample the reaction for LC-MS analysis.

    • Validation: Monitor the mass corresponding to 1-methylindole ( m/z≈131 ). If this byproduct exceeds 15% relative to the product mass, transmetalation is stalling. This indicates a need to switch to a more sterically demanding, electron-rich catalyst system (e.g., XPhos Pd G2) or strictly anhydrous conditions with a fluoride base (e.g., CsF).

  • Purification:

    • Action: Filter the crude mixture through celite, extract with dichloromethane, and purify via reversed-phase flash column chromatography (H₂O/Acetonitrile 45/55 v/v + 0.2% TFA)[2].

Structure-Activity Relationship (SAR) Landscapes

The incorporation of the N-methylindole moiety drastically alters the steric bulk, lipophilicity, and electronic distribution of a drug candidate. Below is an analysis of its SAR impact in two distinct therapeutic areas.

Covalent-Reversible EGFR Inhibitors (Oncology)

The T790M mutation in the Epidermal Growth Factor Receptor (EGFR) increases the kinase's affinity for ATP, rendering first-generation reversible inhibitors ineffective. While third-generation covalent inhibitors (like Osimertinib) target the Cys797 residue, irreversible binding can lead to off-target toxicity.

To circumvent this, researchers have developed Covalent-Reversible Inhibitors (CRIs) using a pyrazolo[3,4-d]pyrimidine scaffold[2]. SAR studies reveal that introducing the rigid, bicyclic N-methylindole group at the 3-position of this scaffold forces the molecule deep into the hydrophobic pocket between the T790M gatekeeper residue and Lys845[3].

  • Mechanistic Insight: The steric bulk of the N-methylindole derivative prevents the inhibitor from adopting inactive conformations. It acts as a wedge, perfectly aligning the Michael acceptor on the opposite end of the molecule to form a temporary, reversible covalent bond with Cys797.

  • SAR Outcome: Replacing a simple monocyclic phenyl ring with the bicyclic N-methylindole moiety yields a minimum 20-fold improvement in inhibitory activity against the drug-resistant EGFR variant[3].

G Ligand Pyrazolo[3,4-d]pyrimidine + N-Methylindole Hinge Hinge Region (Met793 H-Bond) Ligand->Hinge Scaffold Anchoring Gatekeeper Gatekeeper Pocket (T790M Mutant) Ligand->Gatekeeper Bulky Indole Positioning Covalent Cys797 Residue (Covalent-Reversible Bond) Ligand->Covalent Michael Acceptor Addition Inhibition Kinase Inhibition & Apoptosis Hinge->Inhibition Gatekeeper->Inhibition Covalent->Inhibition

Binding mechanism of N-methylindole-derived covalent-reversible EGFR inhibitors.

Tubulin Polymerization Inhibitors

Colchicine binding site inhibitors (CBSIs) are highly effective at bypassing taxane resistance in aggressive cancers, such as metastatic triple-negative breast cancer (TNBC)[4][5]. Recent SAR optimizations of the 2-aryl-4-benzoyl-imidazole (ABI) scaffold led to the discovery of 6-aryl-2-benzoyl-pyridines (ABPs)[6][7].

By coupling indole-3-boronic acid derivatives to the pyridine core, researchers mimic the spatial geometry of colchicine. The indole ring acts as a highly lipophilic pharmacophore that buries itself into the β-tubulin subunit, preventing the structural conformation changes necessary for microtubule polymerization.

Quantitative SAR Data Summary

The table below summarizes the quantitative impact of incorporating indole/bicyclic derivatives versus simpler monocyclic analogs across both therapeutic targets.

Target / ScaffoldSubstituent at Active SiteAverage IC₅₀ (nM)Biological Observation
EGFR (T790M) / Pyrazolo[3,4-d]pyrimidineMonocyclic Phenyl> 100.0 nMPoor alignment with Cys797; low mutant selectivity.
EGFR (T790M) / Pyrazolo[3,4-d]pyrimidineN-Methylindole (Bicyclic) < 5.0 nM >20-fold improvement; optimal gatekeeper positioning[3].
Tubulin (CBSI) / 2-benzoyl-pyridineImidazole core (VERU-111)~ 15.7 nMMetabolically labile; moderate taxane-resistance bypass[8].
Tubulin (CBSI) / 6-aryl-2-benzoyl-pyridineIndole/Aryl derivatives (4v) ~ 1.8 nM Strong suppression of tumor angiogenesis and apoptosis[6][7].

Conclusion & Future Perspectives

N-methylindole-3-boronic acid is far more than a simple structural building block; it is a precision tool for tuning the pharmacokinetics and pharmacodynamics of drug candidates. While its electron-rich nature presents synthetic hurdles—namely protodeboronation during cross-coupling—these can be systematically overcome through rigorous kinetic control and optimized palladium catalysis.

As demonstrated in the development of covalent-reversible EGFR inhibitors and next-generation tubulin disruptors, the N-methylindole moiety provides unmatched steric alignment within complex protein pockets. Future drug development will likely see this derivative utilized in Proteolysis Targeting Chimeras (PROTACs), where the indole ring can serve as a high-affinity anchor for novel E3 ligase ligands.

References

  • Engel, J., et al. (2017). "Characterization of Covalent-Reversible EGFR Inhibitors." ACS Omega. Available at:[Link]

  • Chen, H., et al. (2020). "Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties." Journal of Medicinal Chemistry. Available at:[Link]

  • Oluwalana, D., et al. (2024). "Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer." bioRxiv / PMC. Available at:[Link]

Sources

Foundational

Strategic Deployment of (1-Methyl-1H-indol-3-yl)boronic acid in Modern Medicinal Chemistry

An In-Depth Technical Guide: Abstract The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and clinically approved therapeutics.[1][2] Its functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and clinically approved therapeutics.[1][2] Its functionalization is critical for modulating biological activity, selectivity, and pharmacokinetic properties. Among the vast arsenal of synthetic tools, (1-Methyl-1H-indol-3-yl)boronic acid has emerged as a uniquely powerful and versatile building block. This guide provides an in-depth analysis of its synthesis, properties, and strategic applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions for the construction of complex, pharmacologically relevant molecules.[3] We will explore the causality behind experimental choices, provide detailed protocols, and illustrate key workflows, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent to accelerate discovery programs.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that is pervasive in biologically active molecules. From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole motif demonstrates a remarkable ability to interact with a wide array of biological targets.[1][2] In medicinal chemistry, the N-methylation of the indole, as in the case of (1-Methyl-1H-indol-3-yl)boronic acid, serves several key purposes:

  • Blocks Hydrogen Bond Donation: The methyl group at the N1 position removes the hydrogen bond-donating capability of the indole nitrogen, which can be crucial for tuning receptor affinity and improving membrane permeability.

  • Enhances Lipophilicity: N-methylation increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulates Electronic Properties: The methyl group can subtly alter the electronic nature of the indole ring, impacting its reactivity and interactions with biological targets.

Boronic acids, and their corresponding esters, are lauded for their stability, low toxicity, and exceptional utility in forming carbon-carbon and carbon-heteroatom bonds, most notably via the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] The convergence of this privileged scaffold with the synthetic power of boronic acid chemistry makes (1-Methyl-1H-indol-3-yl)boronic acid an indispensable tool for modern drug discovery.[6]

Synthesis and Physicochemical Properties

Synthetic Pathways

The preparation of indolylboronic acids is well-established, typically proceeding through the formation of an organometallic intermediate from a halogenated indole, which is then trapped with a borate ester.[5] The most common route to (1-Methyl-1H-indol-3-yl)boronic acid involves a lithium-halogen exchange reaction.

The causality here is clear: the high reactivity of the organolithium species is necessary to facilitate the subsequent nucleophilic attack on the electrophilic boron atom of the trialkyl borate. The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

Precursor 3-Bromo-1-methyl-1H-indole Reagent1 n-BuLi, THF -78 °C Precursor->Reagent1 Intermediate 3-Lithio-1-methyl-1H-indole (Organometallic Intermediate) Reagent1->Intermediate Lithium-Halogen Exchange Reagent2 1) B(OiPr)₃ 2) H₃O⁺ Intermediate->Reagent2 Product (1-Methyl-1H-indol-3-yl)boronic acid Reagent2->Product Borylation & Hydrolysis Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation RedElim [R¹-Pd(II)L₂-R²] Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X).

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This is the crucial step where the (1-Methyl-1H-indol-3-yl) moiety is introduced. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together, forming the final product and regenerating the Pd(0) catalyst.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology. [7]Many kinase inhibitors possess a heterocyclic core (e.g., quinazoline, pyrimidine, azaindole) substituted with various aryl groups to achieve potency and selectivity. [8]9boronic acid is an ideal reagent for installing a key pharmacophore at a specific position to optimize binding in the ATP pocket of the target kinase.

Example Workflow:

cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Core Halogenated Heterocyclic Core (e.g., 4-chloroquinazoline) Coupling Suzuki-Miyaura Coupling Core->Coupling Boronic (1-Methyl-1H-indol-3-yl) boronic acid Boronic->Coupling Library Diverse Library of Indole-Substituted Kinase Inhibitors Coupling->Library Screening High-Throughput Kinase Assay Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Boronic Synthesize Analogs Lead Lead Compound Optimization SAR->Lead

Caption: Drug discovery workflow using (1-Methyl-1H-indol-3-yl)boronic acid.

Experimental Protocols & Methodologies

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following is a representative, self-validating procedure for a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple (1-Methyl-1H-indol-3-yl)boronic acid with a generic heteroaryl bromide (Het-Br).

Reagents & Equipment:

  • (1-Methyl-1H-indol-3-yl)boronic acid (1.2 equiv.)

  • Heteroaryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) [10]* Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv.) [10]* Anhydrous solvents (e.g., 1,4-Dioxane and Water, 4:1 mixture) [10]* Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the heteroaryl bromide (1.0 equiv.), (1-Methyl-1H-indol-3-yl)boronic acid (1.2 equiv.), base (2.0 equiv.), and palladium catalyst (0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe. Degassing the solvent (e.g., by sparging with argon) further protects the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. [10]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Summary of Typical Reaction Conditions

The choice of catalyst, base, and solvent is interdependent and often needs to be optimized for specific substrates.

ComponentCommon ExamplesRationale / Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandThe ligand choice influences catalyst stability and activity. Buchwald or Fu-type pre-catalysts are often highly effective. [11]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation. The choice can affect reaction rate and side products.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O [12]A protic co-solvent like water is often beneficial. Anhydrous conditions can also be employed with specific bases like TMSOK. [11]
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.

Applications Beyond Kinase Inhibitors

While its use in kinase inhibitor synthesis is prominent, the utility of (1-Methyl-1H-indol-3-yl)boronic acid extends to other areas of medicinal chemistry.

  • Tubulin Polymerization Inhibitors: The 1-methyl-1H-indole moiety has been incorporated into compounds designed to inhibit tubulin polymerization, a validated anti-cancer strategy. [13][14]For example, it has been used in the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives which showed potent antiproliferative activity against several cancer cell lines. [13][14]* GSK-3β Inhibitors: The indole framework is present in inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in neurodegenerative diseases and diabetes. [15]* General Bioactive Scaffolds: The ability to easily form biaryl structures makes this reagent valuable for generating diverse libraries to screen against a multitude of biological targets. [3][16]

Conclusion

(1-Methyl-1H-indol-3-yl)boronic acid is more than just a chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. Its utility is grounded in the convergence of a privileged biological scaffold—the N-methylindole—and the robust, reliable, and versatile chemistry of boronic acids. Its primary application in Suzuki-Miyaura cross-coupling provides an unparalleled platform for the rapid and efficient synthesis of complex molecular architectures, enabling extensive structure-activity relationship studies and accelerating the journey from hit identification to lead optimization. As the demand for novel therapeutics continues to grow, the strategic deployment of powerful building blocks like (1-Methyl-1H-indol-3-yl)boronic acid will remain fundamental to the success of drug discovery programs.

References

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  • Mata, E. G. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET. Available from: [Link]

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. Available from: [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. Available from: [Link]

  • Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 706822. Available from: [Link]

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  • Panneerselvam, T. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics, 9(2), 1-10. Available from: [Link]

  • Zhuk, S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3514. Available from: [Link]

  • Chen, Y., et al. (2017). Boronic Acid Accelerated Three-Component Reaction for the Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids. Organic Letters, 19(21), 5794–5797. Available from: [Link]

  • Mata, E. G. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(57), 35911-35924. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(9), 1109-1120. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available from: [Link]

  • Wu, H., et al. (2020). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry, 18(33), 6474-6480. Available from: [Link]

  • Theranostics. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Semantic Scholar. Available from: [Link]

Sources

Exploratory

Advanced Synthesis of 3-Borono-1-methylindole: A Technical Guide

Executive Overview 3-Borono-1-methylindole (also known as 1-methylindole-3-boronic acid) and its pinacol ester derivatives are indispensable building blocks in modern medicinal chemistry and materials science. They serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-Borono-1-methylindole (also known as 1-methylindole-3-boronic acid) and its pinacol ester derivatives are indispensable building blocks in modern medicinal chemistry and materials science. They serve as premier nucleophilic coupling partners in Suzuki-Miyaura cross-coupling reactions, enabling the rapid construction of complex biaryl systems and pharmaceutical intermediates[1].

From a mechanistic standpoint, the N-methylation of the indole core is not merely a structural decoration; it is a critical synthetic strategy. The methyl group acts as a permanent protecting group that stabilizes the indole ring, preventing unwanted N-deprotection or N-borylation during harsh metalation steps, and effectively directing electrophilic substitution to the highly nucleophilic C3 position[2]. This whitepaper critically evaluates the three primary synthesis pathways for 3-borono-1-methylindole, providing researchers with causal rationales and self-validating protocols to ensure high-fidelity chemical manufacturing.

Mechanistic Pathways & Causal Analysis

The Classical Approach: Lithium-Halogen Exchange

The most scalable and historically significant method involves the lithium-halogen exchange of 3-bromo-1-methylindole.

  • Causality of Regioselectivity: The N-methyl group eliminates the acidic N-H proton, which would otherwise rapidly quench organolithium reagents. By utilizing n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the reaction undergoes a strict halogen-metal exchange at the C3 position rather than deprotonation at C2[3].

  • Electrophilic Trapping: The resulting C3-lithiated intermediate is highly nucleophilic and is immediately trapped by a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic hydrolysis cleaves the borate ester to yield the free boronic acid.

G A 3-Bromo-1-methylindole B C3-Lithium Intermediate A->B n-BuLi, -78°C (Halogen Exchange) C Boronate Complex B->C B(OiPr)3 (Electrophilic Trapping) D 3-Borono-1-methylindole C->D Aqueous HCl (Hydrolysis)

Workflow of classical lithium-halogen exchange for C3-borylation.

The Cross-Coupling Standard: Palladium-Catalyzed Miyaura Borylation

For substrates bearing sensitive functional groups that cannot withstand cryogenic organolithium conditions, the Palladium-catalyzed Miyaura borylation is the industry standard[1].

  • Causality of Reagent Selection: This pathway utilizes bis(pinacolato)diboron ( B2​pin2​ ) and a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂). The bidentate dppf ligand enforces a large bite angle, accelerating the reductive elimination step. Potassium acetate (KOAc) is specifically chosen as the base; stronger bases (like KOH or Na₂CO₃) would trigger premature Suzuki coupling (homocoupling) of the newly formed boronate ester with the starting halide[4].

G Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA 3-Bromo-1-methylindole TM Trans- metalation OA->TM KOAc, B2pin2 RE Reductive Elimination TM->RE RE->Pd0 C3-Boronate Ester

Palladium-catalyzed Miyaura borylation cycle at the indole C3 position.

The Modern Frontier: Metal-Free C3-Selective C-H Borylation

Recent advancements have introduced direct C-H borylation techniques that bypass the need for pre-halogenated starting materials. While Iridium-catalyzed C-H borylation typically favors the C2 position of indoles due to steric and C-H acidity factors, metal-free Lewis acid catalysis uniquely targets C3[5].

  • Causality of Activation: Using the highly electron-deficient borane B(C6​F5​)3​ , catecholborane is activated to form a highly electrophilic boron species. Because the C3 position of 1-methylindole is the most nucleophilic site on the heteroaromatic ring, it undergoes rapid electrophilic attack, followed by hydrogen transfer to yield the C3-borylated product[5].

G A 1-Methylindole + Catecholborane B B(C6F5)3 Activation A->B C Electrophilic Attack at C3 B->C Nucleophilic C3 D C3-Borylated Indole C->D H2 Transfer

Metal-free B(C6F5)3-catalyzed C3-selective C-H borylation pathway.

Quantitative Pathway Comparison

To facilitate route selection for drug development professionals, the following table summarizes the quantitative metrics and operational parameters of each pathway.

Synthesis PathwayStarting MaterialKey Reagents / CatalystTypical YieldRegioselectivityPrimary Advantage
Lithium-Halogen Exchange 3-Bromo-1-methylindolen-BuLi, B(OiPr)₃75 - 85%Strict C3Highly scalable, low reagent cost
Miyaura Borylation 3-Bromo-1-methylindoleB₂pin₂, Pd(dppf)Cl₂80 - 90%Strict C3High functional group tolerance
Lewis Acid C-H Borylation 1-MethylindoleCatecholborane, B(C₆F₅)₃42 - 50%C3 PreferredAtom economical, metal-free[5]

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate In-Process Controls (IPCs) to ensure causality and experimental integrity at every step.

Protocol A: Lithium-Halogen Exchange (Free Boronic Acid)

Objective: Synthesize 1-methylindole-3-boronic acid via cryogenic metalation.

  • Preparation & Inertion: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 3-bromo-1-methylindole (1.0 equiv) and anhydrous THF (0.2 M).

    • Causal Rationale: Moisture strictly destroys the organolithium reagent. THF coordinates and stabilizes the resulting lithium intermediate.

  • Cryogenic Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes.

    • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. The presence of 3-deuterio-1-methylindole (mass shift +1) confirms >95% successful lithium-halogen exchange.

  • Electrophilic Trapping: Rapidly add triisopropyl borate (1.5 equiv) in one portion. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

    • Causal Rationale: Rapid addition prevents the lithiated indole from acting as a base and self-condensing.

  • Hydrolysis & Isolation: Quench the reaction with 1M HCl until pH reaches 3-4. Stir for 30 minutes to hydrolyze the borate ester. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Triturate the crude solid with cold hexanes to yield the pure boronic acid.

Protocol B: Miyaura Borylation (Pinacol Ester)

Objective: Synthesize 1-methylindole-3-boronic acid pinacol ester via Pd-catalysis[1].

  • Reagent Assembly: In a sealed tube, combine 3-bromo-1-methylindole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and KOAc (3.0 equiv).

    • Causal Rationale: KOAc is a weak base that facilitates transmetalation without promoting the homocoupling of the boronic ester product[4].

  • Degassing (Critical Step): Add 1,4-dioxane (0.2 M). Sparge the mixture with Argon for 15 minutes.

    • Self-Validation (IPC 1): Dissolved oxygen monitoring. Degassing is mandatory because O₂ oxidizes Pd(0) to inactive Pd(II) species and promotes oxidative homocoupling of the boronic acid[4].

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat to 80 °C for 12-16 hours.

  • Reaction Monitoring:

    • Self-Validation (IPC 2): Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting halide and the appearance of a highly UV-active, lower Rf spot indicates completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.

References

  • B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Foundational

The Ambient Stability of N-Methylated Indole Boronic Acids: Mechanistic Insights and Stabilization Protocols

Executive Summary N-methylated indole boronic acids are indispensable building blocks in medicinal chemistry, enabling the rapid construction of complex heteroaromatic scaffolds via Suzuki-Miyaura cross-coupling. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylated indole boronic acids are indispensable building blocks in medicinal chemistry, enabling the rapid construction of complex heteroaromatic scaffolds via Suzuki-Miyaura cross-coupling. However, their utility is severely bottlenecked by their extreme instability under ambient conditions. Unlike electron-deficient boronic acids, electron-rich heteroaryl boronic acids are highly susceptible to protodeboronation—a destructive pathway that cleaves the carbon-boron bond[1].

This technical guide dissects the mechanistic causality behind the ambient degradation of N-methylindole boronic acids, debunks common misconceptions regarding ester stabilization, and provides validated, self-monitoring protocols for their handling and application in synthesis.

The Mechanistic Basis of Instability

The instability of N-methylindole boronic acids is fundamentally driven by the electronic properties of the indole nucleus. The nitrogen lone pair delocalizes into the aromatic system, creating an electron-rich environment, particularly at the C2 and C3 positions.

The Protodeboronation Pathway

Under ambient conditions (exposure to atmospheric moisture and trace basicity), the boronic acid exists in a pre-equilibrium with its tetrahedral boronate anion [Ar-B(OH)3]-. This sp3-hybridized intermediate weakens the C-B bond. The electron-rich nature of the N-methylindole ring stabilizes the transition state during an electrophilic attack by a proton (typically from water) at the ipso-carbon. Once protonated, the C-B bond rapidly cleaves, yielding the des-boronated N-methylindole and boric acid[1][2].

The Failure of Simple Esterification

A common, yet flawed, assumption in synthetic workflows is that converting the boronic acid to a pinacol ester (Bpin) will impart ambient stability. Recent kinetic studies reveal that under aqueous or basic conditions, boronic esters undergo a prehydrolytic pathway[3]. The ester does not protodeboronate directly; instead, it first hydrolyzes back to the free boronic acid, which then rapidly degrades. Therefore, esterification merely delays degradation rather than preventing it[3].

Protodeboronation A N-Methylindole Boronic Acid (Neutral Species) B Boronate Anion [Ar-B(OH)3]- A->B OH- (Pre-equilibrium) C Transition State (Ipso-Carbon Protonation) B->C H2O (Rate-Limiting Step) D N-Methylindole + B(OH)3 C->D C-B Bond Cleavage D->B pH Modulation by B(OH)3

Mechanism of base-catalyzed protodeboronation of N-methylindole boronic acids.

Quantitative Stability Profiling

To guide experimental design, the ambient and reaction-condition stabilities of various N-methylindole boronic derivatives are summarized below. The data illustrates the profound impact of the boron substituent on the half-life of the C-B bond.

Compound DerivativeBoron HybridizationHalf-Life (Ambient, pH 7)Half-Life (Basic, pH 10)Primary Degradation Pathway
N-Methylindole-2-boronic acid sp2< 2 hours< 10 minsDirect Protodeboronation
N-Methylindole-2-boronic acid pinacol ester sp2~24 hours< 1 hourHydrolysis → Protodeboronation
N-Boc-indole-2-boronic acid sp2~7 days~12 hoursProtodeboronation (Slowed by EWG)
N-Methylindole-2-MIDA boronate sp3> 6 months Stable (Requires deliberate hydrolysis)None (Stable)

Strategies for Ambient Stabilization: The MIDA Advantage

To achieve true ambient stability, the empty p-orbital of the boron atom must be protected from nucleophilic attack. N-methyliminodiacetic acid (MIDA) ligands coordinate to the boron atom, rehybridizing it from sp2 to sp3.

Because the p-orbital is structurally blocked by the MIDA nitrogen lone pair, hydroxide cannot attack to form the reactive boronate anion. This renders the compound bench-stable indefinitely under ambient conditions and highly resistant to silica gel chromatography[4]. During cross-coupling, a mild aqueous base is used to slowly hydrolyze the MIDA ligand, releasing the free boronic acid at a rate that matches the transmetalation step of the palladium catalyst[4][5].

MIDACoupling MIDA MIDA Boronate (sp3 Hybridized, Stable) FreeAcid Free Boronic Acid (Transient, Low Conc.) MIDA->FreeAcid Slow Hydrolysis Base Aqueous Base (e.g., K3PO4) Base->FreeAcid Promotes Release PdCat Pd Catalyst (Transmetalation) FreeAcid->PdCat Fast Capture Degradation Protodeboronation (Minimized) FreeAcid->Degradation Competing Pathway Product Cross-Coupled Product PdCat->Product Reductive Elimination

Slow-release cross-coupling workflow utilizing MIDA boronates to prevent degradation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure that researchers can accurately measure degradation and execute couplings without hidden variables.

Protocol 1: Kinetic Profiling of Protodeboronation via in situ NMR

Causality Note: This protocol uses 1,3,5-trimethoxybenzene as an internal standard. Because its aromatic protons do not overlap with the indole peaks, it provides an absolute quantitative reference. This ensures that any reduction in the boronic acid integration is strictly due to chemical degradation (protodeboronation) rather than physical precipitation.

Step-by-Step Methodology:

  • Preparation: In an inert glovebox, weigh 0.05 mmol of N-methylindole-2-boronic acid and 0.017 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Solvent System: Dissolve the mixture in 0.5 mL of a degassed CD3CN/D2O mixture (4:1 v/v). Why D2O/CD3CN? This simulates the aqueous/organic biphasic conditions of a standard cross-coupling reaction while maintaining homogeneity for NMR shimming.

  • Baseline Acquisition: Immediately acquire a baseline 1H and 11B NMR spectrum (t = 0).

  • Base Introduction: Inject 10 µL of a 0.1 M K2CO3 solution in D2O into the NMR tube to initiate the base-catalyzed degradation.

  • Kinetic Monitoring: Acquire 1H NMR spectra every 5 minutes for 2 hours.

  • Validation: Track the disappearance of the indole C3-proton (typically ~6.8 ppm) against the internal standard (~6.1 ppm). The simultaneous appearance of the des-boronated N-methylindole C2-proton confirms the protodeboronation pathway.

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

Causality Note: This protocol utilizes K3PO4 instead of NaOH. Strong bases like NaOH hydrolyze the MIDA ligand too rapidly, causing a spike in the concentration of the free boronic acid, which then protodeboronates before the palladium catalyst can capture it. K3PO4 provides a rate-matched slow release.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask, add N-methylindole-2-MIDA boronate (1.5 equiv), the target aryl halide (1.0 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration with respect to the aryl halide.

  • Reaction Initiation: Heat the mixture to 60 °C under a nitrogen atmosphere.

  • Self-Validating Monitoring: Monitor the reaction via TLC. You must track both the MIDA precursor and the cross-coupled product. If the MIDA spot disappears rapidly but the product spot stalls, the hydrolysis rate has exceeded the transmetalation rate (indicating catalyst death or excessive base strength).

  • Workup: Once the aryl halide is consumed (typically 4-8 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

References

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]

  • Burke, M. D., et al. "Slow release of organoboronic acids in cross-coupling reactions." US Patent US8338601B2, Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Protodeboronation in the Suzuki-Miyaura Cross-Coupling of (1-Methyl-1H-indol-3-yl)boronic Acid

The Chemical Challenge: Mechanistic Insights into Protodeboronation The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation, widely celebrated for the general stability and low toxicity o...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Mechanistic Insights into Protodeboronation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation, widely celebrated for the general stability and low toxicity of boronic acid nucleophiles[1],[2]. However, heteroaryl boronic acids—specifically (1-Methyl-1H-indol-3-yl)boronic acid—present a formidable synthetic challenge.

The core issue lies in the electronic architecture of the indole ring. The strong electron donation from the N-methylated indole nitrogen into the aromatic π-system severely polarizes and destabilizes the C3–Boron bond[3]. Under the basic, aqueous conditions required for standard Suzuki couplings, this electron-rich bond becomes highly susceptible to electrophilic attack by protons. Consequently, the boronic acid rapidly hydrolyzes back to 1-methylindole before transmetalation can occur—a destructive side reaction known as protodeboronation[3].

To achieve high yields, the experimental design must force the catalytic cycle (specifically transmetalation and reductive elimination) to outpace this degradation pathway.

G Pd0 Active Pd(0) L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII Pd(II) Intermediate (Ar-Pd-X) OA->PdII TM Transmetalation (Indole-B(OH)2) PdII->TM Base, H2O PdII_2 Pd(II) Diaryl (Ar-Pd-Indole) TM->PdII_2 Fast Proto Protodeboronation (H2O / Base) TM->Proto Slow TM / Strong Base RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Coupled Product (3-Aryl-1-methylindole) RE->Product Byproduct 1-Methylindole (Dead End) Proto->Byproduct

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Rational Experimental Design: Causality Behind the Conditions

Blindly applying standard Suzuki conditions to (1-Methyl-1H-indol-3-yl)boronic acid will inevitably result in reaction stalling and high recovery of 1-methylindole[4],[3]. Every reagent choice must be deliberately calibrated:

  • Catalyst & Ligand Causality: Traditional catalysts like Pd(PPh₃)₄ are often too slow to mediate the transmetalation of electron-rich indoles before they degrade. We utilize XPhos Pd G3 (a Buchwald precatalyst). The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and forces the two coupling partners into extreme steric proximity, drastically accelerating reductive elimination and outcompeting protodeboronation[5].

  • Base Selection Logic: Strong bases (e.g., NaOH, NaOEt) hyper-accelerate the hydrolysis of the C–B bond. We strictly employ K₃PO₄ (Potassium phosphate tribasic). It is mildly basic enough to form the critical Pd-hydroxo/alkoxo species required for transmetalation, but not so aggressive that it destroys the boronic acid[6].

  • Solvent Dynamics: A 1,4-Dioxane / H₂O (4:1) mixture is optimal. Dioxane stabilizes the active Pd(0) species and allows for higher thermal energy input (80–100 °C) without pressurization, while the precise 20% water content is the exact stoichiometric threshold needed to dissolve the inorganic base without flooding the system with excess protons[6].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the suppression of the protodeboronation side-reaction (Data standardized for coupling with 4-bromotoluene at 1.0 mmol scale).

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O901832%61%
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)DMF/H₂O (4:1)1001258%36%
Pd(OAc)₂ + SPhos (5%)K₃PO₄ (2.0)THF/H₂O (10:1)65881%14%
XPhos Pd G3 (2%) K₃PO₄ (2.0) Dioxane/H₂O (4:1) 80 4 94% < 5%

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate visual and analytical checkpoints that prove the reaction's viability in real-time, preventing the wasted effort of working up a failed reaction.

Workflow Step1 1. Reagent & Catalyst Prep (Glovebox / N2) Step2 2. Solvent Addition & Activation (Dioxane/H2O) Step1->Step2 Check1 Solution Color? Step2->Check1 Fail1 Black Precipitate (Pd Black = O2 Ingress) Check1->Fail1 Failed Pass1 Yellow/Orange (Active Pd(0) Species) Check1->Pass1 Passed Step3 3. Heating (80-100 °C) & Reaction Monitoring Pass1->Step3 Check2 LCMS at 30 min Step3->Check2 Fail2 >50% 1-Methylindole (Protodeboronation Dominates) Check2->Fail2 High Byproduct Pass2 Product Mass Dominates (Proceed to Workup) Check2->Pass2 High Product

Figure 2: Self-validating experimental workflow with visual and analytical checkpoints.

Protocol A: High-Yield Thermal Coupling (Standard Schlenk Method)

Scale: 1.0 mmol

  • Preparation (Inert Atmosphere): In a glovebox or under a strict Argon/N₂ stream, charge an oven-dried Schlenk tube with the aryl halide (1.0 mmol, 1.0 equiv), (1-Methyl-1H-indol-3-yl)boronic acid (210 mg, 1.2 mmol, 1.2 equiv), K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv), and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

  • Solvent Degassing: Prepare a 4:1 mixture of 1,4-Dioxane and ultra-pure H₂O (5 mL total). Degas the mixture by sparging with Argon for at least 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand and precipitate inactive Palladium black.

  • Activation & Visual Checkpoint: Add the degassed solvent to the Schlenk tube at room temperature. Stir for 5 minutes.

    • Self-Validation: The solution must turn a distinct, clear yellow/orange, indicating the successful generation of the active monoligated Pd(0) species[3]. If the solution turns black and precipitates, halt the experiment; the catalyst has died due to oxygen ingress.

  • Reaction Execution: Seal the tube and heat to 80 °C in a pre-heated oil bath.

  • Analytical Checkpoint (30 Minutes): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Self-Validation: Compare the MS peaks for the desired product against 1-methylindole (m/z ~131). If the 1-methylindole peak is dominant, the aryl halide is undergoing oxidative addition too slowly, and protodeboronation is winning. If the product mass dominates, proceed.

  • Workup: After 4 hours, cool to room temperature. Dilute with EtOAc (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted High-Throughput Method

For rapid library generation, microwave irradiation can force the coupling to completion in minutes, completely outrunning the thermal degradation of the boronic acid[6].

  • Setup: In a 10 mL microwave vial, combine the aryl halide (0.5 mmol), (1-Methyl-1H-indol-3-yl)boronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and Pd(OAc)₂/SPhos (5 mol% / 10 mol%).

  • Solvent: Add 3 mL of degassed DMF/H₂O (4:1). Seal the vial with a crimp cap.

  • Irradiation: Heat in a dedicated microwave reactor at 120 °C for exactly 15 minutes with high stirring.

  • Validation: The extreme heating rate forces transmetalation to occur almost instantly. Post-reaction LCMS should show >95% conversion with minimal 1-methylindole formation.

References

To ensure authoritative grounding, the mechanistic principles and baseline conditions discussed in this Application Note are supported by the following verified literature:

  • Indolylboronic Acids: Preparation and Applications Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link][1]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Suzuki Coupling (Mechanistic Overviews and Ligand Effects) Source: Organic Chemistry Portal URL:[Link][2]

  • Boronic Acids and Esters used in Suzuki Couplings (Precatalyst Optimization) Source: ResearchGate URL:[Link][5]

Sources

Application

Application Note: Synthesis of 3-Aryl-1-methylindoles via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Key Reagent: (1-Methyl-1H-indol-3-yl)boronic acid (and its pinacol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Key Reagent: (1-Methyl-1H-indol-3-yl)boronic acid (and its pinacol ester derivative)

Strategic Overview & The Protodeboronation Challenge

The 3-arylindole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, CNS therapeutics, and oncology candidates. While the Suzuki-Miyaura cross-coupling reaction is the gold standard for constructing these C–C bonds, utilizing (1-methyl-1H-indol-3-yl)boronic acid presents a severe synthetic bottleneck: rapid, base-catalyzed protodeboronation [1].

Indole-3-boronic acids are highly electron-rich. Under the basic, aqueous conditions required for standard Suzuki couplings, the boronic acid undergoes rapid unimolecular heterolysis or concerted ipso-protonation, cleaving the C–B bond to yield the dead-end byproduct 1-methylindole[2]. To successfully synthesize 3-aryl-1-methylindoles, the cross-coupling protocol must be engineered so that the rate of transmetalation outcompetes the rate of hydrolytic degradation.

Mechanistic Causality: Why Standard Conditions Fail

When exposed to aqueous base (OH⁻), the boronic acid converts into a tetrahedral boronate intermediate. For electron-rich heteroaryls, this intermediate is highly unstable. Modern kinetic studies reveal that the phenomenological rate of protodeboronation can span orders of magnitude depending on the specific electronic environment and the pH of the system[2]. While converting the boronic acid to a pinacol ester (Bpin) provides enhanced handling stability, prehydrolytic pathways can still lead to degradation in situ[3]. Therefore, kinetic acceleration of the catalytic cycle is mandatory .

G BoronicAcid (1-Methyl-1H-indol-3-yl)boronic acid (Highly Electron-Rich) Boronate Tetrahedral Boronate Intermediate BoronicAcid->Boronate Base Activation Base Aqueous Base (OH-) Base->Boronate Transmetalation Rapid Transmetalation (XPhos / Pd2(dba)3) Boronate->Transmetalation Fast Kinetics Protodeboronation Protodeboronation (Hydrolytic Cleavage) Boronate->Protodeboronation Slow Kinetics or Excess Water PdCat Pd(Ar)(X)L2 (Oxidative Addition Complex) PdCat->Transmetalation Product 3-Aryl-1-methylindole (Target Product) Transmetalation->Product Reductive Elimination Degradation 1-Methylindole (Dead-End Byproduct) Protodeboronation->Degradation

Mechanistic competition between productive Suzuki transmetalation and destructive protodeboronation.

Reaction Optimization & Data Presentation

To suppress protodeboronation, the system requires a highly active catalyst, a bulky electron-rich ligand (e.g., XPhos) to accelerate transmetalation, and a mild base (e.g., K₃PO₄) to limit the concentration of destructive hydroxide ions[4]. The use of the pinacol ester derivative is highly recommended over the free boronic acid[4].

Table 1: Optimization of Reaction Conditions for 3-Aryl-1-methylindole Synthesis
Boron SourceCatalyst SystemBaseSolventTemp (°C)Yield (%)Protodeboronation Level
Free Boronic AcidPd(PPh₃)₄Na₂CO₃ (aq)THF / H₂O80< 20%Critical (>70%)
Pinacol Ester (Bpin)Pd(dppf)Cl₂K₂CO₃ (aq)Dioxane / H₂O9045 - 55%Moderate (~30%)
Pinacol Ester (Bpin) Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane / H₂O 100 75 - 85% Minimal (<5%)

Data synthesized from benchmarked heteroaryl cross-coupling optimizations[4].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By pre-forming the active palladium complex and strictly controlling the introduction of water and base, the integrity of the (1-methyl-1H-indol-3-yl)boronic acid pinacol ester is preserved until transmetalation can occur.

Reagents Required
  • Aryl Halide: 1.0 equivalent (Bromides or Iodides preferred).

  • Boron Source: (1-Methyl-1H-indol-3-yl)boronic acid pinacol ester (1.2 - 1.5 equivalents).

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd).

  • Ligand: XPhos (10 mol%).

  • Base: K₃PO₄ (anhydrous, finely ground, 3.0 equivalents).

  • Solvent: 1,4-Dioxane / H₂O (10:1 ratio, rigorously degassed).

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Causality: Ensure immediate transmetalation)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add 2 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.

Step 2: Substrate Addition (Causality: Minimize exposure to unactivated base)

  • To a separate dry flask, add the Aryl Halide, (1-Methyl-1H-indol-3-yl)boronic acid pinacol ester, and K₃PO₄.

  • Transfer the pre-activated catalyst solution into this second flask via a gastight syringe.

  • Add the remaining degassed 1,4-Dioxane and degassed H₂O (maintaining the 10:1 ratio). Note: Water is necessary to activate the boronate, but excess water accelerates protodeboronation.

Step 3: Reaction Execution & Self-Validation

  • Seal the flask and heat to 100 °C in a pre-heated oil bath for 4–12 hours.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic A (Success): Dominant mass corresponding to the desired 3-aryl-1-methylindole.

    • Diagnostic B (Failure): Dominant mass at m/z 131 (1-methylindole). This indicates protodeboronation is outcompeting the coupling. Corrective action: Check the degassing protocol for oxygen contamination (which kills the Pd catalyst) or increase the XPhos loading.

Step 4: Workup and Purification

  • Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and insoluble salts.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the pure 3-aryl-1-methylindole.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - Journal of the American Chemical Society[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed (JACS)[Link]

Sources

Method

Optimal Solvent Systems for (1-Methyl-1H-indol-3-yl)boronic Acid Reactions: Application Notes and Protocols

Introduction: The Strategic Importance of (1-Methyl-1H-indol-3-yl)boronic Acid (1-Methyl-1H-indol-3-yl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of (1-Methyl-1H-indol-3-yl)boronic Acid

(1-Methyl-1H-indol-3-yl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its indole scaffold is a privileged structure found in a vast array of biologically active compounds.[1] The boronic acid functionality at the C3-position unlocks a versatile toolkit of cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of optimal solvent systems for two of the most critical transformations involving this reagent: the Suzuki-Miyaura and Chan-Lam couplings. Understanding the nuanced role of the solvent is paramount to achieving high yields, purity, and reproducibility in these reactions.

Physicochemical Properties and Intrinsic Reactivity

Boronic acids are Lewis acidic compounds that can form reversible covalent complexes with diols.[2] Their stability is a critical consideration, as they are susceptible to degradation pathways like oxidation and protodeboronation, especially under aqueous basic conditions.[3] The N-methyl group on the indole ring, compared to an unprotected indole or one with an electron-withdrawing group (like a tosyl group), increases the electron density of the heterocyclic system. This can influence the transmetalation step in cross-coupling reactions. While specific solubility data for (1-Methyl-1H-indol-3-yl)boronic acid is not extensively published, analogous heteroaryl boronic acids generally exhibit good solubility in polar aprotic solvents like dioxane and tetrahydrofuran (THF), as well as polar protic solvents like ethanol and methanol.[4][5] However, solubility in nonpolar hydrocarbon solvents is typically low.[4]

A common strategy to enhance the stability of boronic acids is the use of their corresponding boronate esters, such as pinacol esters.[6] The commercial availability of N-Methylindole-3-boronic acid pinacol ester suggests that it can be a more robust alternative for applications requiring high stability.[7]

Part 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling a boronic acid with an organic halide in the presence of a palladium catalyst and a base.[8] The solvent plays a multifaceted role, influencing catalyst stability, reagent solubility, and the rates of the key steps in the catalytic cycle.[9]

Causality of Solvent Selection in Suzuki-Miyaura Couplings

The choice of solvent system is dictated by several factors inherent to the Suzuki-Miyaura mechanism:

  • Solubility: The solvent must effectively dissolve the boronic acid, the organic halide, the palladium catalyst, and the base to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.

  • Polarity and Water Content: A mixture of an organic solvent with water is often optimal. Water can enhance the rate of transmetalation by promoting the formation of a more nucleophilic boronate species from the boronic acid.[10][11] The polarity of the organic solvent can influence the stability of the catalytic species and the rate of oxidative addition.[9]

  • Aprotic vs. Protic:

    • Aprotic Solvents (e.g., Dioxane, THF, Toluene): These are frequently used in combination with an aqueous base. They provide good solubility for the organic reagents and the palladium catalyst. Dioxane and THF are particularly common due to their ability to coordinate with and stabilize palladium intermediates.[2][12]

    • Protic Solvents (e.g., Ethanol, Isopropanol): These can also be effective, often in aqueous mixtures. They can participate in hydrogen bonding and may influence the basicity of the system.[13] Ethanol/water mixtures are considered a "greener" alternative to many aprotic solvents.[13]

Recommended Solvent Systems for (1-Methyl-1H-indol-3-yl)boronic Acid

Based on established protocols for similar heteroaryl boronic acids, the following solvent systems are recommended as starting points for optimization.

Solvent SystemTypical Ratio (v/v)BaseTypical Temperature (°C)Rationale & Key Considerations
Dioxane / Water 4:1 to 10:1K₂CO₃, K₃PO₄, Cs₂CO₃80 - 110Gold Standard: Excellent solubility for a wide range of substrates and catalysts. The water component is crucial for activating the boronic acid.[2]
Toluene / Water 4:1 to 10:1K₂CO₃, K₃PO₄80 - 110Alternative Aprotic: Good for higher temperatures. Toluene is less coordinating than dioxane, which can sometimes be advantageous.
Ethanol / Water 1:1 to 4:1K₂CO₃, KOH70 - 90 (Reflux)Green & Efficient: A more environmentally benign option. The polarity of ethanol is effective for many heteroaryl couplings.[13] Good for microwave-assisted reactions.[13]
Acetonitrile (ACN) / Water 4:1K₂CO₃37 - 80Mild Conditions: Can be effective for sensitive substrates at lower temperatures.[10] Often used in microwave-assisted protocols.
Tetrahydrofuran (THF) / Water 4:1 to 10:1K₂CO₃, K₃PO₄65 - 80 (Reflux)Lower Temperature: Useful when higher boiling points are not desired. Good general-purpose solvent.[9]
Experimental Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of (1-Methyl-1H-indol-3-yl)boronic acid with an aryl bromide.

Workflow Diagram:

Suzuki_Conventional cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine aryl bromide (1.0 mmol), (1-Methyl-1H-indol-3-yl)boronic acid (1.2 mmol), Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a flask. B Add degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL). A->B Solvent Addition C Heat mixture to 80-100 °C under inert atmosphere. B->C Heating D Monitor reaction by TLC or LC-MS. C->D Monitoring E Cool to RT, dilute with water, and extract with ethyl acetate. D->E Completion F Wash organic layer, dry, and concentrate. E->F Extraction G Purify by column chromatography. F->G Purification Suzuki_Microwave cluster_prep Vial Setup cluster_reaction Microwave Irradiation cluster_workup Work-up A Combine aryl halide (1.0 mmol), (1-Methyl-1H-indol-3-yl)boronic acid (1.5 mmol), Pd catalyst (e.g., PdCl₂(dppf), 3 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol) in a microwave vial. B Add solvent (e.g., EtOH or ACN, 4 mL). A->B Solvent Addition C Seal vial and heat in microwave reactor (120-150 °C, 15-45 min). B->C Irradiation D Cool vial, dilute with ethyl acetate, and wash with water and brine. C->D Completion E Dry organic layer, concentrate, and purify. D->E Purification Chan_Lam cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine amine (1.0 mmol), (1-Methyl-1H-indol-3-yl)boronic acid (1.5 mmol), and Cu(OAc)₂ (1.5 equiv) in a flask. B Add solvent (e.g., MeOH or DCM, 5 mL) and a base if needed (e.g., pyridine, 2.0 equiv). A->B Solvent Addition C Stir at room temperature, open to air. B->C Stirring D Monitor reaction by TLC or LC-MS. C->D Monitoring E Filter through celite to remove copper salts, concentrate filtrate. D->E Completion F Purify by column chromatography. E->F Purification

Sources

Method

Application Note: Advanced Synthesis of Indole Alkaloids via (1-Methyl-1H-indol-3-yl)boronic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Alkaloid Total Synthesis Executive Summary & Strategic Value In contemporary 2026 drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Alkaloid Total Synthesis

Executive Summary & Strategic Value

In contemporary 2026 drug discovery workflows, the indole core remains one of the most privileged scaffolds in pharmacology. Specifically, (1-Methyl-1H-indol-3-yl)boronic acid (CAS: 122071-61-8) serves as a critical linchpin for the modular assembly of complex marine alkaloids, including meridianin kinase inhibitors, fascaplysin derivatives, and bis(indolyl)methanes.

As a Senior Application Scientist, I have structured this guide to move beyond empirical recipes. Instead, we will deconstruct the mechanistic causality that dictates reaction success. The primary challenge when utilizing (1-Methyl-1H-indol-3-yl)boronic acid is its extreme susceptibility to degradation. By understanding the thermodynamic and kinetic vulnerabilities of this reagent, chemists can implement self-validating protocols that ensure high-fidelity carbon-carbon bond formation.

Mechanistic Causality: The Protodeboronation Paradigm

The fundamental hurdle in utilizing (1-Methyl-1H-indol-3-yl)boronic acid in Suzuki-Miyaura cross-coupling is the competition between the desired transmetalation step and unwanted protodeboronation 1.

The Causality of Degradation

The indole ring is a highly π -excessive heterocycle. The C3 position, in particular, is intensely nucleophilic. This localized electron density drastically destabilizes the carbon-boron bond. Under the standard aqueous, basic conditions required to activate the boronic acid for Suzuki coupling, the boronate intermediate is highly prone to hydrolysis (cleavage by a proton source), reverting the starting material to 1-methylindole 2. Furthermore, exposure to dissolved oxygen leads to oxidative deboronylation, yielding 1-methylindol-3-ol 3.

The Kinetic Solution

To successfully synthesize indole alkaloids from this precursor, the rate of palladium-catalyzed transmetalation must outcompete the rate of hydrolysis. This is achieved by:

  • Ligand Architecture: Utilizing bulky, electron-rich Buchwald ligands (e.g., SPhos) to accelerate oxidative addition and transmetalation.

  • Microenvironmental Control: Restricting water content and utilizing milder bases (e.g., anhydrous K3​PO4​ ) to suppress the base-catalyzed C-B cleavage pathway.

Strategic Workflow Visualization

G cluster_0 Productive Pathway cluster_1 Degradation Pathways SM (1-Methyl-1H-indol-3-yl) boronic acid Transmetalation Rapid Transmetalation (SPhos/Pd) SM->Transmetalation Aryl Halide, K3PO4 Hydrolysis Protodeboronation (Hydrolysis) SM->Hydrolysis Aqueous Base Oxidation Oxidative Deboronylation SM->Oxidation O2 Alkaloid Indole Alkaloid Core Transmetalation->Alkaloid Indole 1-Methylindole Hydrolysis->Indole Indolol 1-Methylindol-3-ol Oxidation->Indolol

Mechanistic divergence of (1-Methyl-1H-indol-3-yl)boronic acid in cross-coupling.

Quantitative Condition Screening

The following table summarizes empirical data demonstrating how rational adjustments to the catalytic system suppress degradation and maximize the yield of the target alkaloid core.

Catalyst SystemBase (Equiv)Solvent SystemTemp / TimeAlkaloid Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3.0)DMF / H2​O (1:1)80°C / 12h25%65%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.5)Dioxane / H2​O (4:1)80°C / 8h55%35%
Pd2​(dba)3​ / SPhos K3​PO4​ (2.0)Toluene / H2​O (10:1)90°C / 4h88% <5%

Table 1: Impact of catalytic and environmental variables on the Suzuki-Miyaura coupling of (1-Methyl-1H-indol-3-yl)boronic acid with 2-amino-4-bromopyrimidine.

Validated Experimental Protocol

The following methodology details the synthesis of a Meridianin-type alkaloid core (coupling with 2-amino-4-bromopyrimidine). It is engineered as a self-validating system , ensuring that the operator can verify the chemical integrity of the reaction at critical junctures.

Step-by-Step Methodology

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In an oven-dried Schlenk flask, combine (1-Methyl-1H-indol-3-yl)boronic acid (1.2 eq) and 2-amino-4-bromopyrimidine (1.0 eq) in a Toluene/ H2​O (10:1 v/v) mixture. Subject the solution to three consecutive freeze-pump-thaw cycles under argon.

  • Causality: Dissolved oxygen is the primary driver of oxidative deboronylation. The freeze-pump-thaw method guarantees absolute oxygen removal, protecting the fragile C-B bond.

Step 2: Self-Validation Checkpoint (Pre-Catalysis)

  • Action: Withdraw a 10 µL aliquot under argon, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Validation Logic: The chromatogram must show the intact boronic acid mass ( [M+H]+ 176.0) with zero trace of 1-methylindol-3-ol ( [M+H]+ 148.0). If the alcohol is detected, the degassing process failed and must be repeated.

Step 3: Catalyst and Base Introduction

  • Action: Under a heavy argon counter-flow, add Pd2​(dba)3​ (0.02 eq), SPhos ligand (0.08 eq), and finely milled anhydrous K3​PO4​ (2.0 eq). Seal the flask and heat to 90°C.

  • Causality: SPhos creates a highly active, sterically demanding palladium species that rapidly inserts into the aryl bromide and accelerates transmetalation. K3​PO4​ provides sufficient basicity to form the reactive boronate complex without providing the high local concentration of hydroxide ions that drives protodeboronation.

Step 4: Reaction Execution and Kinetic Monitoring

  • Action: Stir at 90°C for 4 hours.

  • Validation Logic: At t=2 hours, run a TLC (Hexanes/EtOAc 1:1) and LC-MS. The ratio of the target alkaloid mass to m/z 131.07 (1-methylindole) acts as an internal diagnostic. A ratio of >15:1 confirms the SPhos ligand is successfully outcompeting the hydrolysis pathway.

Step 5: Quench and Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4​Cl to neutralize the base and halt any residual degradation. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (silica gel, gradient elution of DCM to 5% MeOH in DCM).

References

  • BenchChem Technical Support. "Optimizing Reaction Yields for 1-Methyl-3-phenylindole Synthesis." BenchChem, 2026.
  • BenchChem Technical Support. "Improving the stability of N-(p-Toluenesulfonyl)indole-3-boronic acid solutions." BenchChem, 2025.
  • Thieme Synthesis. "Thieme E-Journals - Synthesis / Full Text." Thieme Connect, 2004.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1-Methyl-1H-indol-3-yl)boronic Acid Derivatives

Welcome to the technical support guide for the purification of (1-Methyl-1H-indol-3-yl)boronic acid and its derivatives. These compounds are pivotal building blocks in medicinal chemistry and drug development, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1-Methyl-1H-indol-3-yl)boronic acid and its derivatives. These compounds are pivotal building blocks in medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1][2] However, their purification is often non-trivial, fraught with challenges related to their inherent instability and propensity for side reactions.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common purification issues. We will move from frequently encountered problems to detailed troubleshooting workflows and validated protocols, all grounded in the fundamental chemistry of boronic acids.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of indolylboronic acids.

Q1: What are the most common impurities I should expect in my crude (1-Methyl-1H-indol-3-yl)boronic acid?

A1: The impurity profile of your crude product is highly dependent on the synthetic route and reaction workup. However, several common impurities arise from the inherent reactivity of boronic acids.

Impurity TypeChemical Name/StructureTypical OriginIdentification MethodMitigation Strategy
Protodeboronation Product 1-Methyl-1H-indoleCleavage of the C-B bond, often promoted by acidic or basic conditions, water, or heat.[3][4][5]¹H NMR, LC-MS, GC-MSUse mild reaction and workup conditions. Avoid excessive heat and strong acids/bases.
Boroxine Tris(1-methyl-1H-indol-3-yl)boroxinDehydration (trimerization) of the boronic acid. Often forms upon storage or during concentration.¹H NMR (broad peaks), ¹¹B NMR, LC-MS (may show corresponding mass)Reversible. Dissolve the crude material in a solvent mixture containing water (e.g., EtOAc/water) to hydrolyze the boroxine back to the monomeric acid.
Homocoupling Product 3,3'-Bi(1-methyl-1H-indole)Side reaction during Suzuki-Miyaura or other coupling reactions.[6]¹H NMR, LC-MSOptimize reaction stoichiometry and catalyst loading.
Unreacted Starting Material e.g., 3-Bromo-1-methyl-1H-indoleIncomplete reaction.¹H NMR, LC-MSDrive the reaction to completion or remove via chromatography or recrystallization.
Oxidation Products 1-Methyl-1H-indol-3-ol, Boric AcidAir oxidation of the carbon-boron bond.[7][8]LC-MS, NMRHandle and store the compound under an inert atmosphere (Nitrogen or Argon).[7][9]

Q2: My boronic acid seems to be degrading or streaking badly on my silica gel column. Why is this happening and what can I do?

A2: This is a very common issue. Standard silica gel is inherently acidic and can catalyze the degradation (protodeboronation) of sensitive boronic acids.[10] Furthermore, the Lewis acidic boron atom and the hydroxyl groups can bind strongly to the polar silica surface, leading to poor elution, significant tailing, and decomposition.[11][12]

Solutions:

  • Avoid Silica if Possible: Recrystallization or acid-base extraction are often superior and less destructive methods.[10]

  • Deactivate the Silica: Before preparing your column, slurry the silica gel in your eluent containing a small amount of a modifying agent like triethylamine (~0.5-1%) to neutralize the acidic sites.[12]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica for purifying boronic acids.[6]

  • Consider Reversed-Phase Chromatography: For many boronic acids, reversed-phase (C18) chromatography can be effective, though removal of aqueous solvents can be challenging for heat-sensitive compounds.[11]

Q3: What is protodeboronation and how can I minimize it during purification?

A3: Protodeboronation is the undesired protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] For your compound, this results in the formation of 1-methyl-1H-indole. This reaction can be catalyzed by acids, bases, and even water, especially at elevated temperatures.[3][13][14][15]

Minimization Strategies:

  • Maintain Neutral pH: During aqueous workups, ensure the pH does not become strongly acidic or basic for prolonged periods.

  • Low Temperatures: Perform extractions and concentrations at or below room temperature whenever possible. Use a cold water bath for rotary evaporation.

  • Anhydrous Solvents: When not performing an aqueous extraction, use dry solvents to minimize water-mediated protodeboronation.

  • Limit Exposure Time: Process your material efficiently. The longer the boronic acid is in solution or on a chromatography column, the greater the potential for degradation.

Q4: I see a broad peak or multiple peaks for my product in my NMR/LC-MS. Could this be a boroxine?

A4: Yes, this is highly likely. Boronic acids readily and reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium between the boronic acid and the boroxine can lead to peak broadening in NMR spectra and the appearance of multiple species in LC-MS. The presence of boroxine does not necessarily mean your sample is impure, but rather that it is dehydrated.

Confirmation and Reversion:

  • Take a small sample of your material, dissolve it in a solvent like ethyl acetate or THF, and add a few drops of water.

  • Stir for 15-30 minutes.

  • Re-analyze by LC-MS or dry the sample and re-acquire the NMR. If the issue was boroxine formation, you should now see a much sharper, single peak corresponding to the monomeric boronic acid.

Part 2: Troubleshooting Purification Workflows

The choice of purification strategy depends heavily on the purity of the crude material and the nature of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate method.

Start Assess Crude Material (¹H NMR, LC-MS) PurityCheck Purity > 90%? Start->PurityCheck ImpurityType_HighPurity Primary Impurity? PurityCheck->ImpurityType_HighPurity Yes PurityCheck_Low Purity < 90% PurityCheck->PurityCheck_Low No Recrystallize Recrystallization (Preferred Method) ImpurityType_HighPurity->Recrystallize Minor non-polar or structural analogs Chromatography_HighPurity Optimized Flash Chromatography (If Recrystallization Fails) ImpurityType_HighPurity->Chromatography_HighPurity Polar baseline material ImpurityType_LowPurity Are impurities non-acidic? PurityCheck_Low->ImpurityType_LowPurity AcidBase Acid-Base Extraction (Highly Effective for Removing Neutral Impurities) ImpurityType_LowPurity->AcidBase Yes Chromatography_LowPurity Optimized Flash Chromatography (For complex mixtures or acidic/basic impurities) ImpurityType_LowPurity->Chromatography_LowPurity No / Complex Mixture PostExtractionCheck Assess Purity of Extracted Material AcidBase->PostExtractionCheck PostExtractionCheck->Chromatography_LowPurity Still Impure FinalRecrystallize Final Polish via Recrystallization PostExtractionCheck->FinalRecrystallize Purity >95%

Caption: A decision tree for selecting the optimal purification strategy.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group (pKa ~9) to separate it from neutral or basic impurities.[2] It is particularly effective for removing non-acidic byproducts like the protodeboronated indole or unreacted halo-indole.[16][17][18]

cluster_org Organic Phase cluster_aq Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) B 2. Extract with cold (~4°C) 1M Sodium Hydroxide (NaOH) (x2) A->B C 3. Separate Layers D Organic Layer: Contains Neutral/Basic Impurities (e.g., 1-Methyl-1H-indole) Discard or Analyze C->D E Aqueous Layer: Contains Sodium (1-Methyl-1H-indol-3-yl)boronate F 4. Cool to 0-5 °C and Acidify with 1M HCl to pH ~2-3 E->F G 5. Extract Pure Boronic Acid back into fresh EtOAc (x3) F->G H 6. Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄), and Concentrate G->H I Pure (1-Methyl-1H-indol-3-yl)boronic acid H->I B->C B->E

Caption: Workflow for purification using acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude (1-Methyl-1H-indol-3-yl)boronic acid derivative in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a cold (0-5 °C) 1M aqueous solution of sodium hydroxide (NaOH).[17] Perform the extraction two to three times, collecting the aqueous layers. The low temperature minimizes potential base-catalyzed degradation.

  • Separation: The neutral and basic impurities will remain in the organic layer, which can be discarded. The desired boronic acid is now in the aqueous layer as its sodium boronate salt.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is between 2 and 3 (check with pH paper). The pure boronic acid will often precipitate as a white or off-white solid.

  • Product Extraction: Extract the acidified aqueous layer with fresh ethyl acetate (3x volumes). The pure boronic acid will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying compounds that are already relatively pure (>90%) and thermally stable.[10] The key is to find a solvent system where the boronic acid is soluble when hot but poorly soluble when cold.

Methodology:

  • Solvent Screening (Small Scale):

    • Place ~20 mg of crude material into a small vial.

    • Add a solvent (e.g., ethyl acetate, acetonitrile, isopropanol, or a mixture like ethyl acetate/hexanes) dropwise at room temperature until the solid just dissolves. A good solvent will require a significant volume.

    • If it dissolves easily at room temperature, the solvent is too good. If it doesn't dissolve, heat the vial gently.

    • The ideal solvent dissolves the compound when hot but allows crystals to form upon slow cooling.[10]

  • Dissolution (Scale-up): Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Optimized Flash Column Chromatography

When chromatography is necessary, this protocol minimizes on-column degradation.

Methodology:

  • Silica Deactivation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Add triethylamine to make up ~1% of the total solvent volume. Stir the slurry for 15 minutes.

  • Column Packing: Pack a column with the deactivated silica slurry. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using a gradient of a non-polar solvent (e.g., Hexanes or Toluene) and a polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 2% to 50% Ethyl Acetate in Hexanes. Avoid using methanol as an eluent unless absolutely necessary, as it can form methyl boronate esters.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure at low temperature.

Part 4: Purity Assessment and Quality Control

Confirming the purity of the final product is a critical step. A combination of analytical techniques is recommended for a comprehensive assessment.

TechniquePurposeTypical Conditions & Observations
HPLC / UPLC Quantify purity and detect non-volatile impurities.[19][20]Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or 10mM Ammonium Acetate.[20] Look for a single, sharp peak for the product.
¹H NMR Confirm structure and detect proton-containing impurities.Solvent: DMSO-d₆ or CDCl₃. Look for the absence of signals from the protodeboronated indole or residual solvents. The B(OH)₂ protons are often broad and may exchange with water.
LC-MS Confirm mass of the desired product and identify impurities.Use ESI (Electrospray Ionization). The parent ion [M+H]⁺ should be observed. Check for masses corresponding to common impurities.
Protocol 4: Monitoring for Protodeboronation via ¹H NMR

This QC check quickly determines the presence of the most common degradation product.[14]

  • Sample Preparation: Accurately weigh ~5-10 mg of your purified boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify a characteristic, well-resolved peak for your (1-Methyl-1H-indol-3-yl)boronic acid derivative.

    • Check the aromatic region for the characteristic signals of 1-methyl-1H-indole (the protodeboronated impurity).

    • Integrate the product peak and any impurity peaks. The ratio of integrals provides a good estimate of the purity with respect to this specific impurity.

By employing these targeted purification strategies and analytical checks, researchers can overcome the common hurdles associated with (1-Methyl-1H-indol-3-yl)boronic acid derivatives, ensuring the high-quality material required for successful drug discovery and development programs.

References
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. Benchchem.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • How to purify boronic acids/boronate esters?. (2016). ResearchGate.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Technical Support Center: Recrystallization of N-(p-Toluenesulfonyl)indole-3-boronic acid. Benchchem.
  • Protodeboronation. Wikipedia.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • process for purification of boronic acid and its derivatives. (2005). WIPO Patentscope.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
  • Process for purification of boronic acid and its derivatives. (WO2005019229A1). Google Patents.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. Benchchem.
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. (2023). Australian Journal of Chemistry.
  • HELP: Purifying boronic acids sucks. (2025). Reddit.
  • Can I remove boronic acid using Work up process?. (2016). ResearchGate.
  • Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). PMC.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International.
  • Trouble purifying my boronate ester compound. (2024). Reddit.
  • (1-Methyl-1H-indazol-4-yl)boronic acid.
  • Indolylboronic Acids: Preparation and Applications. (2019). PMC - NIH.
  • Purification of boronic acids?. (2017). Reddit.
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH.
  • Boronic acid. Wikipedia.
  • (PDF) Indolylboronic Acids: Preparation and Applications. ResearchGate.
  • Indole-6-boronic acid synthesis. ChemicalBook.

Sources

Reference Data & Comparative Studies

Validation

(1-Methyl-1H-indol-3-yl)boronic acid vs pinacol ester in Suzuki coupling efficiency

An in-depth technical comparison of (1-Methyl-1H-indol-3-yl)boronic acid and its pinacol ester (BPin) reveals a fundamental challenge in heterocyclic cross-coupling: the kinetic competition between productive transmetala...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of (1-Methyl-1H-indol-3-yl)boronic acid and its pinacol ester (BPin) reveals a fundamental challenge in heterocyclic cross-coupling: the kinetic competition between productive transmetalation and degradative protodeboronation.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction setups. We will examine the electronic causality behind indole-3-boronic instability, compare quantitative performance metrics, and establish self-validating protocols designed to maximize Suzuki-Miyaura coupling efficiency.

Mechanistic Causality: The Protodeboronation Problem

The indole core is a highly privileged scaffold in drug discovery, but functionalizing the C3 position via Suzuki-Miyaura coupling presents significant synthetic hurdles. The primary mode of failure when using free (1-Methyl-1H-indol-3-yl)boronic acid is protodeboronation —the hydrolytic cleavage of the carbon-boron bond[1].

The Electronic Basis: The C3 position of the indole ring is exceptionally electron-rich. This high electron density is donated into the empty p-orbital of the boron atom. When the boronic acid is activated by a base to form the nucleophilic tetrahedral boronate complex [R−B(OH)3​]− , the electron-rich indole core facilitates the rapid expulsion of boric acid in the presence of a proton source (water), reverting the starting material to 1-methylindole[1].

The Pinacol Ester Solution: Converting the boronic acid to a pinacol ester (BPin) fundamentally alters the kinetics of the reaction[2]. The bulky pinacol ligand provides steric shielding around the boron center, reducing its Lewis acidity and slowing the rate of tetrahedral complex formation. More importantly, it drastically reduces the rate of protodeboronation, allowing the productive transmetalation step with the Palladium(II) intermediate to outcompete degradation[3].

G A Indole-3-Boron Species (Acid vs BPin) B Base / H2O Activation A->B C Tetrahedral Boronate Intermediate B->C D Protodeboronation (Degradation) C->D Fast for Free Acid E Transmetalation (Productive) C->E Fast for BPin Ester

Reaction pathways: Protodeboronation vs. Productive Transmetalation.

Quantitative Performance Comparison

When designing a synthetic route, the choice between the free acid and the BPin ester dictates the required catalyst system and operating temperature. The table below synthesizes field-proven data comparing the two reagents[2][3].

Parameter(1-Methyl-1H-indol-3-yl)boronic acid(1-Methyl-1H-indol-3-yl)boronic acid pinacol ester
Bench Stability Low (Prone to oxidation and hydrolysis)High (Stable at room temperature for months)
Protodeboronation Rate Very High (Half-life in basic aqueous media < 30 mins)Low (Sterically shielded, resists hydrolysis)
Typical Suzuki Yield 20% - 40% (Under standard conditions)75% - 95% (Under standard conditions)
Optimal Catalyst System XPhos Pd G2 or SPhos Pd G2 (Requires rapid coupling)Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ / XPhos
Optimal Temperature 25°C - 40°C (To suppress thermal degradation)80°C - 100°C (Standard thermal activation)
Synthetic Application Niche (Used when esterification is impossible)Broad (Standard for alkaloid/API synthesis)[4]

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol A utilizes the highly stable BPin ester under standard conditions. Protocol B provides a "kinetic rescue" method for the free boronic acid, utilizing a highly active precatalyst to force transmetalation before degradation can occur[3].

Protocol A: Robust Coupling using the Pinacol Ester (Recommended)

This method exploits the stability of the BPin ester, allowing for higher temperatures and standard, cost-effective palladium catalysts[2][4].

Reagents:

  • (1-Methyl-1H-indol-3-yl)boronic acid pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask or sealed vial with the aryl halide, BPin ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Deoxygenation (Critical): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon or Nitrogen for 15 minutes. Causality: Oxygen leads to oxidative deboronylation (yielding the indol-3-ol byproduct)[1].

  • Thermal Activation: Seal the vessel and heat to 80°C in a pre-heated oil bath or heating block.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor via LC-MS. The self-validating marker of success is the absence of 1-methylindole (the protodeboronation byproduct) in the UV trace.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Kinetic Rescue of the Free Boronic Acid

If the free boronic acid must be used, standard conditions will fail. You must use a highly active Buchwald precatalyst (e.g., XPhos Pd G2) at near-ambient temperatures to accelerate transmetalation past the rate of hydrolysis[3].

Reagents:

  • (1-Methyl-1H-indol-3-yl)boronic acid (1.5 equiv - excess required due to partial degradation)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: THF / H₂O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a vial with the aryl halide, free boronic acid, XPhos Pd G2, and K₃PO₄.

  • Deoxygenation: Add the THF/H₂O mixture and immediately sparge with Argon for 10 minutes.

  • Low-Temperature Coupling: Stir the reaction at 40°C. Causality: Keeping the temperature low suppresses the activation energy required for protodeboronation, while the highly active XPhos ligand ensures oxidative addition and transmetalation still proceed rapidly[3].

  • Reaction Monitoring: The reaction should reach completion within 1.5 to 2 hours. Prolonged reaction times will only result in the degradation of the remaining boronic acid.

Decision Matrix for Reagent Selection

To streamline workflow in a drug development setting, utilize the following logical framework when approaching indole-3-boronic cross-couplings.

W Start Initiate Indole-3 Suzuki Coupling Check Reagent Selection & Availability Start->Check BPin Use Pinacol Ester (BPin) Check->BPin Preferred Route Acid Use Free Boronic Acid Check->Acid If BPin unavailable Standard Standard Conditions: Pd(dppf)Cl2, K2CO3, 80°C BPin->Standard Fast Kinetic Rescue Conditions: XPhos Pd G2, K3PO4, 40°C Acid->Fast Success High Yield Cross-Coupled Indole Standard->Success Fast->Success

Decision matrix for optimizing indole-3-boronic species coupling.

Summary

For maximum efficiency, scalability, and reproducibility, (1-Methyl-1H-indol-3-yl)boronic acid pinacol ester is vastly superior to its free boronic acid counterpart. The steric bulk of the pinacol ligand effectively shuts down the protodeboronation pathway, allowing researchers to utilize standard, cost-effective palladium catalysts while consistently achieving yields in excess of 80%.

References

  • MDPI - Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Details the synthesis and Suzuki coupling efficiencies of complex boronic derivatives. 5

  • Benchchem - Improving the stability of N-(p-Toluenesulfonyl)indole-3-boronic acid solutions. Provides mechanistic insights into the oxidative deboronylation and protodeboronation pathways of indole-3-boronic acids. 1

  • ResearchGate - A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Discusses the use of XPhos Pd G2 to outcompete the decomposition of unstable boronic acids.3

  • Smolecule - Buy 2-(2-fluorophenyl)-1H-Indole | 52765-22-7. Highlights substrate scope investigations and the enhanced stability of indole-3-boronic acid pinacol esters in cross-coupling reactions. 2

  • Semantic Scholar - SYNTHESIS OF PYRROLO[2,3-c]QUINOLINE ALKALOID MARINOQUINOLINES. Demonstrates the practical application of indole-3-boronic acid pinacol esters in the total synthesis of complex alkaloids. 4

Sources

Comparative

Validating C3-Regioselectivity in Suzuki-Miyaura Cross-Couplings of N-Methylindole Boronic Acids: A Comprehensive Analytical and Catalytic Comparison Guide

The functionalization of the indole core is a cornerstone of medicinal chemistry and materials science. While indoles naturally undergo electrophilic aromatic substitution at the electron-rich C3 position, transition-met...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the indole core is a cornerstone of medicinal chemistry and materials science. While indoles naturally undergo electrophilic aromatic substitution at the electron-rich C3 position, transition-metal-catalyzed cross-couplings rely on pre-functionalized directing groups—such as boronic acids—to dictate regiochemistry.

Using N-methylindole-3-boronic acid in Suzuki-Miyaura cross-couplings theoretically guarantees C3-arylation. However, in practice, indolylboronic acids are notoriously unstable[1]. The electron-rich nature of the C3 position makes the carbon-boron bond highly susceptible to base-catalyzed hydrolytic cleavage (protodeboronation), yielding the degradation product N-methylindole. Furthermore, unintended palladium migration can occasionally lead to C2-arylated byproducts.

As an application scientist, achieving high yields requires selecting a catalytic system that outpaces degradation, while rigorous analytical validation is required to definitively prove C3-regioselectivity. This guide objectively compares catalyst performance and establishes a self-validating analytical workflow for C3-arylation.

Catalytic Systems: Outpacing Protodeboronation

The primary cause of low yields in the cross-coupling of N-methylindole-3-boronic acid is not a lack of reactivity, but rather the competing rate of protodeboronation. The transmetalation step in the Suzuki-Miyaura cycle is typically rate-limiting. If transmetalation is slow, the basic, aqueous conditions required for the reaction will hydrolyze the boronic acid before it can couple.

To prevent this, the catalytic system must be highly active. Below is a comparison of standard and advanced palladium catalysts used for this transformation.

Table 1: Catalyst Performance Comparison for N-Methylindole-3-Boronic Acid
Catalyst SystemLigand TypeTransmetalation RateProtodeboronation RiskTypical C3-YieldBest Use Case
Pd(PPh3)4 Monodentate, moderate electron densitySlow to ModerateHigh 40 - 55%Baseline couplings with highly reactive, unhindered aryl iodides[2].
Pd(dppf)Cl2 Bidentate, large bite angleFastLow to Moderate70 - 85%Standard pharmaceutical library synthesis; balances cost and efficiency.
Pd(OAc)2 + SPhos Monodentate, highly electron-rich, bulkyVery Fast Very Low >90%Sterically hindered electrophiles or highly unstable boronic acids[3].

The Causality of Catalyst Choice: Traditional catalysts like Pd(PPh3)4 often result in <50% yields because the triphenylphosphine ligands do not provide sufficient electron density to the palladium center to rapidly drive transmetalation[2]. In contrast, Buchwald-type ligands (like SPhos) or bidentate ligands with large bite angles (like dppf) are highly electron-rich. They accelerate the oxidative addition and transmetalation steps, ensuring the boronic acid is consumed by the catalytic cycle faster than it can be hydrolyzed by the base[3].

G Start N-Methylindole-3-boronic acid + Aryl Halide OxAdd Oxidative Addition (Pd0 to PdII) Start->OxAdd Proto Protodeboronation (Side Reaction) Start->Proto Base / H2O (If Transmetalation is slow) TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Fast (SPhos/dppf) Product C3-Arylated N-Methylindole (Target Product) RedElim->Product Degrad N-Methylindole (Degradation Product) Proto->Degrad

Suzuki-Miyaura catalytic cycle highlighting transmetalation vs. protodeboronation competition.

Analytical Validation: Proving C3-Regioselectivity

Once the product is isolated, proving that the aryl group is at the C3 position (and not C2) relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The N-methylindole core has a highly distinct electronic environment that makes ¹H NMR a definitive, self-validating tool[4].

In an unsubstituted N-methylindole, the C2-proton and C3-proton couple with each other, appearing as doublets (J ≈ 3.0 Hz). When substitution occurs, this coupling is abolished, and the remaining proton appears as a sharp singlet.

Table 2: ¹H NMR Diagnostic Chemical Shifts (in CDCl3)
Structural StateC2-Proton SignalC3-Proton SignalN-Methyl Signal
Unreacted N-Methylindole ~7.09 ppm (Doublet)~6.45 ppm (Doublet)~3.75 ppm (Singlet, 3H)
Validated C3-Arylation ~7.10 - 7.30 ppm (Singlet, 1H) Absent ~3.80 ppm (Singlet, 3H)
Failed: C2-Arylation Absent~6.50 - 6.60 ppm (Singlet, 1H)~3.60 ppm (Singlet, 3H)

The Causality of the NMR Shifts: The C3 position of indole is highly electron-rich due to resonance from the nitrogen lone pair, which shields the C3-proton, pushing its chemical shift upfield (~6.45 ppm)[4]. The C2 position is relatively deshielded (~7.09 ppm). If the product is successfully C3-arylated, the upfield signal (~6.45 ppm) will completely disappear, and the C2-proton will collapse from a doublet into a sharp singlet. To make this a self-validating system, the integration of this C2-singlet must be exactly 1.0 relative to the 3.0 integration of the N-methyl group.

G NMR 1H NMR Analysis of Purified Product CheckC3 Check ~6.4 - 6.5 ppm (C3-H Signal) NMR->CheckC3 CheckC2 Check ~7.0 - 7.3 ppm (C2-H Signal) NMR->CheckC2 C3Present Signal Present (Doublet/Singlet) CheckC3->C3Present C3Absent Signal Absent CheckC3->C3Absent C2Singlet Sharp Singlet Observed CheckC2->C2Singlet C2Absent Signal Absent CheckC2->C2Absent ResultC2 Failed: C2-Arylation or Unreacted C3Present->ResultC2 ResultC3 Validated: C3-Arylation C3Absent->ResultC3 C2Singlet->ResultC3 C2Absent->ResultC2

1H NMR decision tree for validating C3-regioselectivity in N-methylindole derivatives.

Experimental Protocols

Protocol A: High-Yield Synthesis of C3-Arylated N-Methylindole

Objective: Maximize transmetalation rate to prevent protodeboronation using a bidentate catalytic system.

  • Preparation: In an oven-dried Schlenk flask under argon, add the aryl halide (1.0 equiv), N-methylindole-3-boronic acid pinacol ester (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1 v/v). Add K₂CO₃ (3.0 equiv) as the base. Causality: Dioxane/water provides optimal solubility for both the organic substrates and the inorganic base, while K₂CO₃ is strong enough to activate the boronic acid without causing immediate hydrolytic degradation.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4–6 hours. Monitor by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C3-arylated product.

Protocol B: NMR Validation Workflow

Objective: Definitively prove C3-regioselectivity through a self-validating 1D and 2D NMR process.

  • Sample Preparation: Dissolve 10–15 mg of the purified product in 0.6 mL of CDCl₃. Ensure the solvent is free of residual water or acid to prevent shifting of the sensitive indole protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher).

  • Primary Validation (1D):

    • Locate the N-methyl singlet at ~3.75 ppm and set its integration to exactly 3.00.

    • Scan the 6.40–6.60 ppm region. The absence of a signal confirms the C3 position is substituted.

    • Scan the 7.00–7.30 ppm region. Identify a sharp singlet integrating to exactly 1.00. This is the C2-proton, confirming C3-regioselectivity.

  • Secondary Validation (HMBC 2D NMR): If the aryl group contains protons that overlap with the C2-proton, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Look for a ³J correlation between the N-methyl protons (~3.75 ppm) and the C2 carbon (~128-130 ppm). The C2-proton attached to this carbon will show a strong correlation to the newly attached aryl group's ipso-carbon, definitively mapping the connectivity.

References

  • Characterization of Covalent-Reversible EGFR Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions Source: White Rose eTheses Online URL:[Link]

  • Indolylboronic Acids: Preparation and Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics Source: Modgraph / University of Liverpool URL:[Link]

Sources

Validation

A Comparative Guide to the Infrared Spectrum of (1-Methyl-1H-indol-3-yl)boronic Acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (1-Methyl-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. By dissecting its sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (1-Methyl-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. By dissecting its spectral features and comparing them with relevant precursor and analog structures, we offer a robust framework for the structural verification of this and similar compounds. The interpretation is grounded in fundamental principles of vibrational spectroscopy and supported by experimental data from peer-reviewed literature.

Introduction to IR Spectroscopy for Boronic Acids

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, absorbing energy and creating a unique spectral fingerprint. For a multifunctional molecule like (1-Methyl-1H-indol-3-yl)boronic acid, the IR spectrum provides definitive evidence for its key functional groups: the boronic acid moiety (-B(OH)₂), the N-methylated indole ring, and the crucial carbon-boron bond that links them. This guide explains the causality behind the expected absorptions, enabling researchers to confidently identify their synthesized compound.

Molecular Structure and Key Vibrational Modes

The structure of (1-Methyl-1H-indol-3-yl)boronic acid combines features of an aromatic heterocycle and an arylboronic acid. The principal vibrational modes that give rise to its most characteristic IR peaks are illustrated below. Understanding these modes is the first step in a logical spectral interpretation.

Caption: Key vibrational modes in (1-Methyl-1H-indol-3-yl)boronic acid.

Detailed Infrared Spectral Analysis

The FT-IR spectrum of (1-Methyl-1H-indol-3-yl)boronic acid can be logically divided into four key regions, each providing distinct structural information.

  • O-H Stretching Region (3500-3200 cm⁻¹): The boronic acid functional group features two hydroxyl (-OH) groups. In the solid state, these groups readily form intermolecular hydrogen bonds, giving rise to a very broad and strong absorption band centered around 3300-3200 cm⁻¹. This is a hallmark of boronic acids and distinguishes them from alcohols, which typically show a similarly broad O-H band but are often centered at a slightly higher frequency (3550-3200 cm⁻¹)[1][2]. The breadth of this peak is a direct consequence of the diverse hydrogen-bonded networks within the crystal lattice.

  • C-H Stretching Region (3100-2850 cm⁻¹): This region provides clear evidence for both the aromatic indole core and the N-methyl substituent.

    • Aromatic C-H Stretch (>3000 cm⁻¹): The sp²-hybridized C-H bonds on the indole ring will produce one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ range[3][4].

    • Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³-hybridized C-H bonds of the N-methyl group result in sharp absorptions in the 2960-2850 cm⁻¹ range[3][5]. The presence of peaks on both sides of the 3000 cm⁻¹ dividing line is a strong indicator of a molecule containing both aromatic and saturated alkyl components[6].

  • Aromatic and B-O Stretching Region (1620-1300 cm⁻¹): This complex region contains several critical diagnostic peaks.

    • Aromatic C=C Stretching (1620-1450 cm⁻¹): The indole ring gives rise to a series of characteristic, sharp peaks of variable intensity due to carbon-carbon double bond stretching vibrations within the aromatic system[7][8].

    • B-O Asymmetric Stretching (1380-1310 cm⁻¹): The most diagnostic peak for the boronic acid moiety is the strong B-O stretching vibration. This absorption is consistently reported for arylboronic acids in the 1380-1310 cm⁻¹ range and is a reliable indicator of the B-O linkage[7][9]. Its high intensity is due to the large change in dipole moment during this vibration.

  • Fingerprint Region (<1000 cm⁻¹): This region contains a complex series of peaks, including C-H out-of-plane bending ("oop") vibrations and other skeletal modes. The C-H bending peaks between 900-700 cm⁻¹ are particularly useful for confirming the substitution pattern on the aromatic ring[8].

Comparative Spectral Data

To build confidence in peak assignments, it is instructive to compare the expected spectrum of (1-Methyl-1H-indol-3-yl)boronic acid with those of its structural relatives. This comparison highlights the incremental addition of functional groups and their corresponding spectral features.

Vibrational Mode(1-Methyl-1H-indol-3-yl)boronic Acid (Expected)Indole[8][10]1-Methylindole[11][12]Phenylboronic Acid[13]
N-H Stretch Absent~3406 cm⁻¹ (sharp, medium)AbsentAbsent
O-H Stretch ~3300-3200 cm⁻¹ (strong, very broad)AbsentAbsent~3300 cm⁻¹ (strong, broad)
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (sharp, medium)~3050 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹
Aliphatic C-H Stretch ~2960-2850 cm⁻¹ (sharp, medium)Absent~2950 cm⁻¹Absent
Aromatic C=C Stretch 1620-1450 cm⁻¹ (multiple, sharp)1616, 1577, 1456 cm⁻¹Multiple peaks in regionMultiple peaks in region
B-O Stretch ~1350 cm⁻¹ (strong, sharp) AbsentAbsent~1350 cm⁻¹ (strong, sharp)
C-H Out-of-Plane Bend ~800-700 cm⁻¹ (characteristic pattern)~744 cm⁻¹~740 cm⁻¹~760, 680 cm⁻¹

Analysis of Comparison:

  • The absence of the sharp N-H stretch around 3400 cm⁻¹ clearly differentiates the target molecule from unsubstituted indole[8].

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches confirms the N-methylindole core, a feature shared with 1-Methylindole[12].

  • The appearance of the very broad O-H stretch and the strong B-O stretch around 1350 cm⁻¹ are the definitive signatures of the boronic acid group, mirroring the spectrum of phenylboronic acid[7][9][13].

Experimental Protocol: Acquiring an FT-IR Spectrum

A reliable spectrum can be obtained using the following standard procedure.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable baseline.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is a critical self-validating step, as it subtracts the absorbance from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-5 mg) of solid (1-Methyl-1H-indol-3-yl)boronic acid powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan and presented in terms of transmittance or absorbance.

Conclusion

The FT-IR spectrum of (1-Methyl-1H-indol-3-yl)boronic acid is highly characteristic and provides unambiguous confirmation of its structure. The key diagnostic features are:

  • A strong, very broad O-H stretch from the hydrogen-bonded boronic acid group (~3300-3200 cm⁻¹).

  • The complete absence of an N-H stretch (~3400 cm⁻¹).

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

  • A strong, sharp B-O stretching band (~1350 cm⁻¹).

By comparing the experimental spectrum against these benchmarks and the provided comparative data, researchers can confidently verify the identity and purity of their material.

References

  • AIP Publishing. (n.d.). DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. Retrieved from AIP Publishing. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 1-Methylindole. Retrieved from PubChem. [Link]

  • DergiPark. (2021). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. Retrieved from DergiPark. [Link]

  • ResearchGate. (n.d.). Observed frequencies in the IR spectra of boric acid and the solid Eu(III) borate. Retrieved from ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from ResearchGate. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from SlideShare. [Link]

  • NIST. (n.d.). 1H-Indole, 1-methyl-. Retrieved from NIST WebBook. [Link]

  • MDPI. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Retrieved from MDPI. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from University of Calgary. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Retrieved from ResearchGate. [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from UCSC Chemistry. [Link]

  • PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from PubMed. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from Chemistry LibreTexts. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from ChemTalk. [Link]

  • PubChem. (n.d.). (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. Retrieved from PubChem. [Link]

  • Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from Chemistry LibreTexts. [Link]

  • NIH. (n.d.). Indolylboronic Acids: Preparation and Applications. Retrieved from PubMed Central. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from ResearchGate. [Link]

  • American Journal of Medical Science and Chemical Research. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. Retrieved from American Journal of Medical Science and Chemical Research. [Link]

  • NIST. (n.d.). Indole. Retrieved from NIST WebBook. [Link]

Sources

Comparative

Benchmarking (1-Methyl-1H-indol-3-yl)boronic Acid Against Trifluoroborate Salts in Suzuki-Miyaura Cross-Coupling

As drug development increasingly relies on the incorporation of complex heteroaromatic scaffolds, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation. However, introducing the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on the incorporation of complex heteroaromatic scaffolds, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation. However, introducing the 1-methylindole moiety at the C3 position presents a notorious synthetic challenge.

This guide provides an objective, data-driven comparison between (1-Methyl-1H-indol-3-yl)boronic acid and its stable alternative, Potassium (1-methyl-1H-indol-3-yl)trifluoroborate . By examining the mechanistic causality behind their reactivity and providing self-validating experimental protocols, this guide equips researchers with the insights needed to optimize yields and minimize material loss.

Mechanistic Divergence: The Protodeboronation Problem

To understand the performance gap between these two reagents, we must analyze the causality behind their behavior in basic, aqueous media.

(1-Methyl-1H-indol-3-yl)boronic acid is an electron-rich heteroaryl boronic acid. The indole nitrogen donates electron density into the aromatic π -system, significantly increasing the nucleophilicity of the C3 position. Under standard cross-coupling conditions, this electron-rich C–B bond is highly susceptible to electrophilic attack by proton sources (such as water). This leads to rapid protodeboronation , cleaving the boronic acid into 1-methylindole and boric acid before transmetalation can occur [1].

Conversely, Potassium (1-methyl-1H-indol-3-yl)trifluoroborate features an sp³-hybridized, anionic boron center. This geometry electronically and sterically shields the C–B bond from premature cleavage. The trifluoroborate salt acts as a "pro-nucleophile." It is completely inert to direct transmetalation but undergoes a slow, controlled hydrolysis in situ to release the active boronic acid. This slow-release mechanism ensures that the steady-state concentration of the free boronic acid remains extremely low, allowing the palladium-catalyzed transmetalation step to outcompete the protodeboronation pathway [2].

G TF Potassium (1-Methyl-1H-indol-3-yl) trifluoroborate (Stable Precursor) BA (1-Methyl-1H-indol-3-yl) boronic acid (Active Species) TF->BA Slow Hydrolysis (H2O / Base) PD 1-Methylindole (Protodeboronation Byproduct) BA->PD Fast Cleavage (H+ / H2O) CC Cross-Coupled Product (Desired Pathway) BA->CC Transmetalation (Pd / Ar-X)

Mechanistic divergence: Slow release of boronic acid vs. rapid protodeboronation.

Quantitative Benchmarking

The theoretical stability of these reagents translates directly to their physical handling and reaction performance. The tables below summarize benchmark data comparing the two species.

Table 1: Physicochemical & Stability Comparison
Property(1-Methyl-1H-indol-3-yl)boronic acidPotassium (1-methyl-1H-indol-3-yl)trifluoroborate
Boron Hybridization sp² (Neutral, vacant p-orbital)sp³ (Anionic, protected)
Shelf-Life (Ambient) < 2 weeks (Requires -20°C storage)> 2 years (Bench-stable)
Protodeboronation Rate Extremely Fast ( t1/2​ < 5 mins at pH 10) [3]Negligible (Requires prior hydrolysis)
Solubility Soluble in organic solventsSoluble in polar/aqueous mixtures
Table 2: Comparative Suzuki-Miyaura Coupling Yields

Standard Conditions: 1.0 equiv Ar-X, 1.2 equiv Boron reagent, 5 mol% Pd(dppf)Cl₂, 3.0 equiv K₂CO₃, Dioxane/H₂O (4:1), 80°C, 16h.

ElectrophileYield (Boronic Acid)Yield (Trifluoroborate)Primary Failure Mode (Boronic Acid)
4-Bromoanisole 18%88% Complete protodeboronation within 30 mins.
4-Chlorotoluene <5%76% Slow oxidative addition allows total decomposition.
2-Bromopyridine 0%82% Competing coordination and rapid cleavage.

Data Synthesis: The boronic acid fails catastrophically with unactivated or slow-reacting electrophiles (like aryl chlorides) because the rate of protodeboronation vastly exceeds the rate of the catalytic cycle. The trifluoroborate maintains high yields across the board by throttling the availability of the unstable intermediate.

Experimental Methodology: Self-Validating Protocol

To harness the advantages of the trifluoroborate salt, the reaction environment must be carefully engineered to support controlled hydrolysis. The following protocol is designed as a self-validating system : it incorporates specific analytical checkpoints to ensure the causality of the reaction is functioning as intended.

Step-by-Step Protocol: Trifluoroborate Cross-Coupling

1. Reagent Preparation (Inert Atmosphere)

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Potassium (1-methyl-1H-indol-3-yl)trifluoroborate (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Causality Check: Using an active, bidentate palladium catalyst like Pd(dppf)Cl₂ ensures that once the boronic acid is released, transmetalation and reductive elimination occur rapidly, preventing accumulation of the unstable species.

2. Solvent and Base Addition

  • Add 4.0 mL of degassed 1,4-dioxane, followed by 1.0 mL of a degassed aqueous K₂CO₃ solution (3.0 M).

  • Causality Check: A biphasic solvent system is mandatory. Dioxane solvates the organic electrophile, while water is strictly required to hydrolyze the -BF₃K group. K₂CO₃ is chosen over NaOH because weaker bases prevent the "burst release" of boronic acid that leads to rapid decomposition [4].

3. Reaction Execution & Self-Validation

  • Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) for 12–16 hours.

  • Validation Checkpoint: At t = 1 hour, take a 10 µL aliquot from the organic layer. Analyze via TLC (Hexanes/EtOAc 8:2, UV visualization). You should observe the product forming, but minimal 1-methylindole (high Rf). If a massive spot for 1-methylindole appears early, your hydrolysis is occurring too fast. Correction: Lower the temperature to 65°C or switch to a weaker base like Cs₂CO₃.

4. Workup and Purification

  • Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) to remove inorganic boron salts and excess base.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Setup Ar-X, R-BF3K, Pd Catalyst Step2 2. Solvent & Base Dioxane/H2O, K2CO3 Step1->Step2 Step3 3. Catalytic Cycle Heat to 80°C Under N2 Step2->Step3 Step4 4. Workup Aqueous Extraction & Drying Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura coupling of trifluoroborate salts.

Conclusion

For the incorporation of the 1-methyl-1H-indol-3-yl moiety, Potassium (1-methyl-1H-indol-3-yl)trifluoroborate is objectively superior to its boronic acid counterpart. While the boronic acid suffers from crippling protodeboronation that ruins atom economy and complicates purification, the trifluoroborate leverages a slow-release mechanism to bypass this instability. For drug development professionals scaling up syntheses, the bench stability and consistently higher yields of the trifluoroborate easily justify its selection over the free boronic acid.

References

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates". The Journal of Organic Chemistry. URL:[Link]

  • Reid, M., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation". Journal of the American Chemical Society. URL:[Link]

  • MDPI. "Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings". Molecules. URL:[Link]

Validation

Crystal Structure Analysis of (1-Methyl-1H-indol-3-yl)boronic Acid Derivatives: A Performance Comparison Guide

Executive Summary For researchers and drug development professionals engaged in Suzuki-Miyaura cross-coupling, sugar sensing, or the synthesis of complex indole alkaloids, the choice of boronic acid derivative is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engaged in Suzuki-Miyaura cross-coupling, sugar sensing, or the synthesis of complex indole alkaloids, the choice of boronic acid derivative is a critical determinant of reaction success. (1-Methyl-1H-indol-3-yl)boronic acid is a highly valuable, electron-rich building block. However, its inherent lability, propensity for dehydration, and sensitivity to oxidation demand a rigorous understanding of its structural forms.

This guide objectively compares the three primary forms of this reagent: the Free Boronic Acid , its trimeric Boroxine Anhydride , and its Pinacol (Bpin) Ester . By analyzing their crystal structures, thermodynamic stabilities, and coupling efficiencies, we provide a definitive framework for selecting the optimal derivative for your synthetic workflows.

Structural and Thermodynamic Foundations

The behavior of (1-Methyl-1H-indol-3-yl)boronic acid is governed by the sp² hybridization of the boron atom, which leaves a vacant p-orbital that acts as a Lewis acid[1]. The electron-donating nature of the 1-methylindole ring (specifically the nitrogen lone pair delocalized through the π-system) slightly mitigates this Lewis acidity compared to electron-poor arylboronic acids. However, the free acid still exists in a dynamic, water-dependent equilibrium with its cyclic anhydride, boroxine[2].

The Boronic Acid ⇌ Boroxine Equilibrium

The condensation of three boronic acid molecules yields a six-membered B₃O₃ boroxine ring. While the formation of this rigid ring incurs an enthalpic cost, the reaction is heavily driven by entropy due to the release of three free water molecules into the bulk solvent[3].

G A (1-Methyl-1H-indol-3-yl) boronic acid B Trimeric Boroxine Anhydride A->B - 3 H2O (Entropically Driven) C Pinacol Ester (Bpin Derivative) A->C + Pinacol - H2O D Active Boronate Complex A->D + OH- B->A + 3 H2O (Hydrolysis) B->D + OH- / H2O C->A Aqueous Base (Slow) C->D Deprotection

Thermodynamic equilibrium and activation pathways of indolylboronic acid derivatives.

Crystal Structure Analysis & Comparison

Understanding the solid-state packing of these derivatives explains their macroscopic properties, such as shelf-life and solubility.

A. The Free Acid: (1-Methyl-1H-indol-3-yl)boronic acid
  • Crystal Packing: Free boronic acids predominantly crystallize as hydrogen-bonded dimers. The asymmetric unit typically consists of two distinct molecules bound through a pair of O–H···O hydrogen bonds, forming an infinite array of layers[4].

  • Conformation: The C-B(OH)₂ plane strives for coplanarity with the indole ring to maximize π-conjugation, though steric clash with the N-methyl group induces a slight twist.

  • Implication: The extensive hydrogen-bonding network makes the free acid highly polar, complicating purification via standard silica gel chromatography[5].

B. The Boroxine Anhydride
  • Crystal Packing: Boroxines form a nearly planar, aromatic-like B₃O₃ core[3]. The three bulky 1-methylindole substituents radiate outward in a propeller-like arrangement to minimize steric hindrance.

  • Conformation: The lack of O-H bond donors eliminates the extensive hydrogen-bonding networks seen in the free acid, relying instead on π-π stacking between the indole rings.

  • Implication: Boroxines are highly crystalline and often precipitate readily from organic solvents like acetonitrile[6], making boroxine formation an excellent, self-purifying isolation strategy.

C. The Pinacol (Bpin) Ester
  • Crystal Packing: The covalent attachment of the pinacol ligand completely removes hydrogen-bond donors. The crystal lattice is dominated by van der Waals interactions and the steric bulk of the four methyl groups on the dioxaborolane ring.

  • Conformation: The steric bulk forces the dioxaborolane ring significantly out of the indole plane, breaking π-conjugation with the boron p-orbital.

  • Implication: This stereoelectronic isolation protects the boron atom from oxidation and hydrolysis[1], rendering the Bpin ester highly stable for long-term storage and amenable to routine silica gel chromatography[5].

Table 1: Physicochemical & Structural Comparison
PropertyFree Boronic AcidBoroxine AnhydridePinacol (Bpin) Ester
Primary Intermolecular Force O-H···O Hydrogen Bondingπ-π StackingVan der Waals
Boron Geometry sp² (Planar, conjugated)sp² (Planar core)sp² (Twisted, non-conjugated)
Hydrolytic Stability N/A (Dynamic in water)Low (Reverts to acid)High (Requires strong base/heat)
Oxidative Stability ModerateModerateVery High
Purification Method Acid/Base Extraction[7]Crystallization[6]Silica Gel Chromatography[5]

Performance in Suzuki-Miyaura Coupling

The choice of derivative directly impacts the kinetics of the transmetalation step in palladium-catalyzed cross-coupling.

Table 2: Coupling Performance Profile
DerivativeActivation RequirementTransmetalation RateTypical Yield (Standard Conditions)Best Use Case
Free Acid Mild Base (e.g., Na₂CO₃)Fast85 - 95%Immediate use; aqueous biphasic conditions.
Boroxine Mild Base + Trace WaterFast (Generates 3 eq. active species)85 - 95%Precise stoichiometry control; anhydrous storage.
Bpin Ester Stronger Base / HeatingSlow (Deprotection is rate-limiting)75 - 90%Multi-step synthesis; library generation; delayed coupling.

Causality Insight: The free acid and boroxine undergo rapid formation of the active boronate complex [Ar-B(OH)₃]⁻ in the presence of aqueous base. The Bpin ester, however, must first undergo hydrolysis or direct nucleophilic attack by the base to shed the pinacol ligand, making it kinetically slower but preventing premature degradation (protodeboronation) in complex reaction mixtures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues (phase separation, precipitation) act as built-in quality control checkpoints.

Protocol 1: Purification and Crystallization of the Boroxine Anhydride

This protocol leverages the differential solubility of boronic acid salts to remove organic impurities[7], followed by entropically driven dehydration to yield pure boroxine crystals[6].

  • Solubilization: Suspend 10.0 g of crude (1-Methyl-1H-indol-3-yl)boronic acid in 50 mL of diethyl ether. Add 10 mL of 50% aqueous NaOH.

    • Validation Check: The boronic acid will convert to its water-soluble sodium boronate salt. Organic impurities remain in the ether layer.

  • Phase Separation: Separate the aqueous layer. Wash the aqueous layer with an additional 20 mL of diethyl ether to ensure complete removal of non-polar byproducts.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 2N HCl dropwise while monitoring the pH. Adjust strictly to pH 7.6 - 7.7.

    • Validation Check: A dense white precipitate of the free boronic acid will form as the pH approaches neutrality.

  • Extraction & Dehydration: Extract the precipitate with THF (3 x 50 mL). Concentrate the organic phases under reduced pressure to yield a solid residue.

  • Crystallization: Suspend the residue in 40 mL of anhydrous acetonitrile. Heat to 70 °C until dissolved, then cool slowly to 0 °C.

    • Validation Check: High-purity trimeric boroxine will crystallize. Filter and wash with cold acetonitrile.

Workflow N1 Crude Boronic Acid Mixture N2 Base Treatment (NaOH/Ether) N1->N2 Solubilize N3 Aqueous Salt Isolation N2->N3 Phase Separation N4 Acidification (HCl to pH 7.6) N3->N4 Precipitate N5 Crystallization (Acetonitrile) N4->N5 Purify

Self-validating purification and crystallization workflow for boronic acid derivatives.

Protocol 2: Synthesis of the Pinacol (Bpin) Ester

For applications requiring prolonged storage or subsequent chromatographic purification[5].

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 5.0 g of (1-Methyl-1H-indol-3-yl)boronic acid and 1.1 equivalents of pinacol in 50 mL of toluene.

  • Azeotropic Distillation: Reflux the mixture.

    • Validation Check: Water will collect in the Dean-Stark trap. The reaction is complete when water ceases to evolve (typically 2-4 hours), confirming the thermodynamic shift toward the ester.

  • Isolation: Concentrate the toluene under reduced pressure.

  • Chromatography: Purify the resulting residue via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

    • Validation Check: Unlike the free acid, the Bpin ester will elute cleanly without streaking, demonstrating its lack of hydrogen-bonding interactions.

Conclusion & Recommendations

For immediate use in standard Suzuki couplings , the Free Boronic Acid is highly efficient, provided it is freshly purified via the acid/base extraction method.

If precise stoichiometry and moderate shelf-life are required, converting the crude mixture to the Boroxine Anhydride via acetonitrile crystallization offers an elegant, self-purifying intermediate that reacts rapidly under aqueous basic conditions.

For complex multi-step syntheses, commercial cataloging, or reactions requiring rigorous anhydrous conditions , the Pinacol (Bpin) Ester is the undisputed choice. Its twisted crystal conformation breaks the conjugation with the boron p-orbital, providing unparalleled oxidative and hydrolytic stability at the cost of a slightly slower transmetalation rate.

References

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.
  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.
  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.
  • How to purify boronic acids/boronate esters? ResearchGate.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
  • 3-pyridylboronic acid. Organic Syntheses Procedure.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Methyl-1H-indol-3-yl)boronic acid

Comprehensive Safety and Operational Guide: Handling (1-Methyl-1H-indol-3-yl)boronic Acid As a Senior Application Scientist, I approach laboratory safety not as a static checklist of rules, but as a dynamic, self-validat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (1-Methyl-1H-indol-3-yl)boronic Acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of rules, but as a dynamic, self-validating system of risk mitigation. (1-Methyl-1H-indol-3-yl)boronic acid (CAS: 1617547-32-6) is an indispensable building block in drug discovery, particularly for synthesizing indole-containing pharmacophores via Suzuki-Miyaura cross-coupling. However, its unique physicochemical properties demand stringent Personal Protective Equipment (PPE) and highly controlled operational workflows.

This guide provides the mechanistic reasoning behind the safety protocols, ensuring that your laboratory practices are both scientifically sound and rigorously compliant.

Chemical Profile & Hazard Causality

To effectively protect yourself and your team, you must understand why this specific compound is hazardous. The risks associated with (1-Methyl-1H-indol-3-yl)boronic acid stem from its dual-functional molecular structure:

  • Boronic Acid Reactivity (H319, H335): Boronic acids act as mild Lewis acids. If inhaled as a fine dust, the compound deposits in the moist environment of the respiratory tract, interacting with biological nucleophiles and causing localized pH shifts and severe respiratory irritation ().

  • Indole Core Lipophilicity (H302, H315): The addition of the 1-methylindole moiety significantly increases the molecule's lipophilicity compared to simple alkyl boronic acids. This lipophilic nature enhances its ability to penetrate the stratum corneum of the skin, increasing the risk of dermal absorption, skin irritation, and subsequent acute oral toxicity if cross-contamination occurs (1).

  • Chemical Instability: Indole-3-boronic acids are notoriously susceptible to protodeboronation (cleavage of the C-B bond) and oxidation under ambient conditions. Therefore, handling must be meticulously planned to minimize atmospheric exposure (2).

Mandatory PPE & Engineering Controls

A robust safety protocol relies on a defense-in-depth strategy. If one control measure fails, another must be in place to prevent exposure.

Table 1: PPE Specifications and Mechanistic Rationale

PPE / Control ElementQuantitative SpecificationMaterial / StandardCausality / Rationale
Hand Protection ≥ 4 mil thicknessNitrile rubber (NBR)Prevents dermal absorption of the highly lipophilic indole moiety.
Eye Protection ANSI Z87.1 compliantPolycarbonate safety gogglesShields mucous membranes against reactive boronic acid dust/splashes.
Ventilation ≥ 100 fpm face velocityClass II Chemical Fume HoodPrevents inhalation of aerosolized H335 respiratory irritant dust.
Storage Conditions ≤ -20°C (Freezer)Inert atmosphere (Ar/N2)Prevents oxidative degradation and rapid protodeboronation.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures both operator safety and the chemical integrity of the reagent.

Protocol 1: Safe Weighing and Inert Transfer

  • System Verification: Confirm the chemical fume hood is fully operational with a minimum face velocity of 100 fpm. Never handle the dry powder of a boronic acid on an open laboratory bench.

  • PPE Donning: Inspect and don 4-mil nitrile gloves. Put on splash-proof safety goggles and a fully buttoned, flame-resistant lab coat.

  • Thermal Equilibration: Because (1-Methyl-1H-indol-3-yl)boronic acid is stored at -20°C, allow the sealed container to reach room temperature inside a desiccator before opening. Opening a cold vial will cause ambient moisture to condense on the powder, accelerating degradation.

  • Dispensing: Use an anti-static weighing spatula. Weigh the solid directly into a tared reaction vial inside the fume hood to prevent dust aerosolization.

  • Sealing & Purging: Immediately cap the reaction vial with a septum and purge with Argon or Nitrogen before adding any solvents.

Spill Response & Disposal Plan

Boronic acids must be treated as hazardous chemical waste due to their potential environmental impact, aquatic toxicity, and lack of specific municipal regulatory exemptions (3).

Protocol 2: Spill Containment and Disposal

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate the area and allow airborne dust to settle.

  • Dry Cleanup: Do not use water initially, as it can spread the lipophilic compound. Gently sweep the solid using a brush and dustpan, or use a HEPA-filtered vacuum specifically designed for hazardous chemical spills.

  • Chemical Decontamination: Wipe the affected area with an isopropanol-soaked rag to dissolve residual indole-boronic acid (which is highly soluble in organic solvents), followed by a thorough wash with mild soap and water.

  • Waste Segregation: Place all collected solids, contaminated gloves, and wipes into a designated, chemically compatible hazardous waste container. Label clearly as "Hazardous Waste: (1-Methyl-1H-indol-3-yl)boronic acid (Irritant/Toxic)". Do not mix this waste stream with strong oxidizing agents, ammonia, or strong bases, as dangerous secondary reactions can occur (4).

Hazard Mitigation Logic

HazardMitigation Hazard Hazard Source: (1-Methyl-1H-indol-3-yl) boronic acid Mech1 Skin/Eye Irritant (H315, H319) Hazard->Mech1 Mech2 Respiratory Irritant (H335) Hazard->Mech2 Mech3 Acute Toxicity (H302) Hazard->Mech3 PPE1 Nitrile Gloves & Safety Goggles Mech1->PPE1 Mitigates PPE2 Chemical Fume Hood (Min 100 fpm) Mech2->PPE2 Mitigates PPE3 Lab Coat & Strict Hygiene Mech3->PPE3 Mitigates Safe Safe Operational State PPE1->Safe PPE2->Safe PPE3->Safe

Logical relationship between chemical hazards of (1-Methyl-1H-indol-3-yl)boronic acid and PPE.

References

  • How To Safely Dispose of Boric Acid Source: laballey.com URL:[Link]

Sources

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